Cefetamet pivoxil hydrochloride
Description
This compound is an organic molecular entity.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAOHMIKXULDKJ-IZXJIOGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111696-23-2 | |
| Record name | Cefetamet pivoxil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111696-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 15-8075 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111696232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFETAMET PIVOXIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE9732GFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cefetamet Pivoxil Hydrochloride: A Technical Guide to Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the molecular mechanism, pharmacokinetics, and relevant experimental methodologies pertaining to Cefetamet pivoxil hydrochloride, a third-generation oral cephalosporin antibiotic.
Overview and Pharmacokinetics
This compound is an orally administered prodrug that is rapidly hydrolyzed by esterases, primarily during its first pass through the gut wall and/or the liver, to its microbiologically active form, Cefetamet.[1][2] This bioactivation is crucial for its therapeutic effect. As a third-generation cephalosporin, Cefetamet exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, with particular efficacy against common respiratory and urinary tract pathogens.[2] It demonstrates enhanced stability against many β-lactamases compared to first and second-generation cephalosporins.[1]
The active Cefetamet molecule is predominantly eliminated unchanged by the kidneys, primarily through glomerular filtration.[1] Its pharmacokinetic profile is characterized by a terminal elimination half-life of approximately 2.2 hours.[1][2] The oral bioavailability is significantly enhanced by food, increasing from about 31-44% in a fasting state to approximately 50% under fed conditions.[2][3]
Core Mechanism of Action: Inhibition of Cell Wall Synthesis
The bactericidal action of Cefetamet is achieved through the inhibition of bacterial cell wall synthesis.[4] This process is critical for maintaining the structural integrity of the bacterial cell, protecting it from osmotic stress.
-
Target Binding : Once in the periplasmic space of the bacterium, Cefetamet covalently binds to one or more Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[5]
-
Enzyme Inhibition : This binding acylates the PBP's active site, rendering the enzyme inactive. Cefetamet shows a particularly high affinity for PBP3 in Escherichia coli.[5][6]
-
Disruption of Peptidoglycan Synthesis : The primary function of PBPs is to catalyze the transpeptidation step, which involves cross-linking the short peptide side chains of the peptidoglycan strands.[4] By inhibiting this process, Cefetamet prevents the formation of a stable, rigid cell wall.
-
Cell Lysis : The continued activity of autolytic enzymes (autolysins) in the absence of new cell wall synthesis compromises the cell's structural integrity, leading to cell lysis and death.[4]
Quantitative Data
The efficacy and behavior of Cefetamet can be quantified through its pharmacokinetic parameters and its activity against specific bacterial targets.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Cefetamet in healthy adult volunteers.
| Parameter | Value | Conditions / Notes |
| Elimination Half-Life (t½) | ~2.2 hours[1][2] | Independent of dose over a wide range.[3] |
| Total Body Clearance | ~136-140 mL/min[1][3] | Primarily renal. |
| Renal Clearance | ~119-130 mL/min[1][3] | Indicates elimination mainly via the kidneys. |
| Volume of Distribution (Vd) | ~0.29-0.3 L/kg[1][2] | Consistent with distribution in extracellular fluid. |
| Plasma Protein Binding | ~22%[2] | Minimal protein binding. |
| Oral Bioavailability | ~50%[2][3] | When taken with food. |
| Time to Peak Plasma Conc. (Tmax) | ~4.8 hours[3] | When taken with food. |
PBP Affinity and In Vitro Activity
Cefetamet's antibacterial activity is directly related to its affinity for PBPs and its ability to inhibit bacterial growth, as measured by Minimum Inhibitory Concentration (MIC).
| Target / Organism | Parameter | Value | Notes |
| PBP3 (E. coli W3110) | IC₅₀ | 2.5 µg/mL[5] | High affinity for this key division-related PBP. |
| PBP3 (E. coli C600) | ID₅₀ | 0.25 µg/mL[6] | 50% inhibitory dose in a competitive binding assay. |
| PBP1s (E. coli C600) | Relative Affinity | Lower | 10- to 20-fold lower affinity than cefuroxime and cefixime, respectively.[6] |
| E. coli C600 | MIC | 1.0 µg/mL[6] | Demonstrates good whole-cell activity. |
| H. influenzae | MIC₉₀ | ≤0.06 - 0.25 µg/mL | Generally highly susceptible.[7] |
| M. catarrhalis | MIC₉₀ | 0.25 - 4 µg/mL | Effective, though β-lactamase production is common.[8] |
| S. pneumoniae (penicillin-susceptible) | MIC₉₀ | 0.06 - 2.0 µg/mL | Activity is diminished against penicillin-resistant strains. |
Note: MIC values can vary significantly based on the specific strain, testing methodology, and regional resistance patterns.
Experimental Protocols
The investigation of Cefetamet's mechanism of action relies on standardized in vitro assays. The following sections detail the generalized protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism. The broth microdilution method is standard.
Methodology:
-
Inoculum Preparation : A pure culture of the test bacterium is grown overnight. The culture is then diluted in sterile broth (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum of ~5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution : In a 96-well microtiter plate, the antibiotic is serially diluted (typically 2-fold) in broth to create a range of concentrations.
-
Inoculation : The standardized bacterial inoculum is added to each well containing the antibiotic dilutions. Control wells (no antibiotic for growth control, no bacteria for sterility control) are included.
-
Incubation : The plate is incubated under appropriate atmospheric conditions and temperature (e.g., 35-37°C for 18-24 hours).
-
Result Determination : The MIC is visually determined as the lowest antibiotic concentration in which there is no visible bacterial growth (i.e., the first clear well).
References
- 1. Cefetamet pivoxil clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Haemophilus influenzae and Moraxella catarrhalis from Patients with Community-Acquired Respiratory Tract Infections: Antimicrobial Susceptibility Patterns from the SENTRY Antimicrobial Surveillance Program (United States and Canada, 1997) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Moraxella species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
Cefetamet pivoxil hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to Cefetamet pivoxil hydrochloride. The information is presented to support research, development, and analytical activities involving this third-generation oral cephalosporin.
Chemical Structure and Identification
This compound is the hydrochloride salt of the pivaloyloxymethyl ester of cefetamet.[1] This prodrug configuration enhances oral bioavailability, and upon absorption, it is rapidly hydrolyzed by esterases to release the active metabolite, cefetamet.[2][3]
The chemical identity of this compound is defined by the following identifiers:
-
IUPAC Name: 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride[1]
-
CAS Number: 111696-23-2[4]
-
Molecular Formula: C₂₀H₂₅N₅O₇S₂ · HCl[4]
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SMILES: CC1=C(N2--INVALID-LINK--NC(=O)/C(=N\OC)/C3=CSC(=N3)N">C@@HSC1)C(=O)OCOC(=O)C(C)(C)C.Cl[1]
-
InChI: InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1[1]
-
InChIKey: XAAOHMIKXULDKJ-IZXJIOGHSA-N[1]
Below is a diagram representing the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for formulation development, analytical method development, and understanding its pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Weight | 548.03 g/mol | [4] |
| Appearance | White or light yellow crystalline powder | [4] |
| Solubility | Soluble in DMSO and ethanol; insoluble in water. | [4] |
| Storage Conditions | -20°C | [4] |
| Bioavailability | Approximately 50% when taken with food. | [5] |
| Protein Binding | 22% | [5] |
| Elimination Half-Life | 2.2 hours | [5] |
Mechanism of Action
This compound exerts its bactericidal effect through the action of its active metabolite, cefetamet. As a β-lactam antibiotic, cefetamet targets the bacterial cell wall synthesis.[4] The mechanism involves the inhibition of the final transpeptidation step of peptidoglycan synthesis.[4] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains that provide structural integrity to the bacterial cell wall.[4] The disruption of this process leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[4]
The signaling pathway for the mechanism of action is illustrated below.
Caption: Mechanism of action of Cefetamet.
Experimental Protocols
This section outlines methodologies for the synthesis and analysis of this compound, based on information from patents and analytical literature.
Synthesis of this compound
A common synthetic route involves a two-step process: the synthesis of cefetamet acid followed by its esterification and salt formation.[6][7]
Step 1: Synthesis of Cefetamet Acid This step typically involves the condensation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with an activated derivative of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, such as its AE-active ester.[6][8]
Step 2: Esterification and Salt Formation The cefetamet acid is then esterified with iodomethyl pivalate in a suitable solvent.[6][7] The resulting ester is subsequently treated with hydrochloric acid to form the hydrochloride salt, which is then isolated by crystallization.[6]
The general workflow for the synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A validated isocratic HPLC method for the determination of this compound in drug substance and formulations has been reported.[9]
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Column: C18 (150 x 4.6 mm, 5 µm particle size)[9]
-
Mobile Phase: Water:Acetonitrile:Methanol:Phosphate Buffer (pH 3.5) (50:35:10:5, v/v)[9]
-
Flow Rate: 1.5 mL/min[9]
-
Detection: UV at 254 nm[9]
-
Linearity: 30.0-80.0 µg/mL[9]
Spectrophotometric Methods
Two spectrophotometric methods have been developed for the estimation of this compound.[10]
-
Colorimetric Method: This method involves the reduction of the phosphomolybdotungstic mixed acid of the Folin-Ciocalteu reagent by the drug in the presence of sodium hydroxide, resulting in a blue colored product with an absorption maximum at 725 nm. The method is linear in the range of 2 to 25 µg/mL.[10]
-
First Derivative Spectrophotometry: This method utilizes the first derivative spectrum of the drug, with a maximum at 221 nm and a minimum at 207 nm. The calibration curve is linear in the concentration range of 5-40 µg/mL.[10]
The logical relationship for choosing an analytical method is outlined below.
Caption: Logical diagram for selecting an analytical method.
References
- 1. This compound | C20H26ClN5O7S2 | CID 5489410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Cefetamet pivoxil clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101792456A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. CN101830912A - this compound compound and new preparation method thereof - Google Patents [patents.google.com]
- 8. CN101712687B - Method for preparing intermediate of this compound - Google Patents [patents.google.com]
- 9. LC method for the analysis of this compound in drug substance and powder for oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
In Vitro Activity of Cefetamet Against Respiratory Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefetamet, an oral third-generation cephalosporin, demonstrates significant in vitro activity against common respiratory pathogens responsible for community-acquired infections. This technical guide provides a comprehensive overview of the available data on the susceptibility of key bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, to Cefetamet. Detailed methodologies for susceptibility testing are outlined, and the mechanism of action is illustrated to provide a complete picture for research and development professionals.
Introduction
The emergence of antimicrobial resistance among respiratory pathogens necessitates the continued evaluation of existing and novel therapeutic agents. Cefetamet, the active metabolite of the prodrug Cefetamet pivoxil, has a broad spectrum of activity against many gram-positive and gram-negative bacteria.[1] Its stability in the presence of β-lactamases produced by some respiratory pathogens makes it a valuable agent in the treatment of respiratory tract infections.[2][3] This guide synthesizes the in vitro activity data for Cefetamet against the three most common bacterial respiratory pathogens.
Quantitative In Vitro Activity of Cefetamet
The in vitro efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical metrics in assessing the overall activity of an antibiotic against a population of a specific pathogen.
Data Summary Tables
The following tables summarize the available MIC data for Cefetamet against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.
Table 1: In Vitro Activity of Cefetamet against Streptococcus pneumoniae
| Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Not Specified | Not Specified | Not Specified | ≤0.5 | [2] |
Note: Data for penicillin-sensitive strains.
Table 2: In Vitro Activity of Cefetamet against Haemophilus influenzae
| Number of Isolates | β-lactamase Production | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| 2,212 | Positive and Negative | ≤2.0 | Not Specified | Not Specified | [4] |
| Not Specified | Including β-lactamase positive | ≤0.25 | Not Specified | Not Specified | [2] |
Table 3: In Vitro Activity of Cefetamet against Moraxella catarrhalis
| Number of Isolates | β-lactamase Production | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC80 (µg/mL) | MIC90 (µg/mL) | Reference |
| Not Specified | Including β-lactamase positive | Not Specified | Not Specified | Not Specified | 1.0 | [2] |
| 50 | All Positive | Not Specified | Not Specified | 0.39 | Not Specified | [5] |
Experimental Protocols for Susceptibility Testing
The determination of MIC values is performed using standardized laboratory procedures. The broth microdilution method is a commonly used technique and is described in detail below, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized suspension of the test organism.
3.1.1. Materials
-
Cefetamet analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like S. pneumoniae and H. influenzae, supplemented media such as Haemophilus Test Medium (HTM) or CAMHB with lysed horse blood is required.
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer
3.1.2. Procedure
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cefetamet at a high concentration in a suitable solvent.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the Cefetamet stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in wells with decreasing concentrations of Cefetamet.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select several colonies and suspend them in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the final bacterial suspension. This will bring the total volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air. For H. influenzae and S. pneumoniae, incubation should be in an atmosphere with 5% CO₂.
-
Reading Results: After incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of Cefetamet at which there is no visible growth.
Visualizations
Mechanism of Action of β-Lactam Antibiotics
Cefetamet, as a cephalosporin, belongs to the β-lactam class of antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.
References
- 1. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In vitro activity of cefetamet compared with other antimicrobial agents against bacteria isolated from respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, cefetamet pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of Haemophilus influenzae to cefaclor, cefixime, cefetamet and loracarbef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antimicrobial activity of cefetamet against fresh clinical isolates of Branhamella catarrhalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefetamet pivoxil hydrochloride for treating urinary tract infections
An In-depth Technical Guide to Cefetamet Pivoxil Hydrochloride for the Treatment of Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an oral third-generation cephalosporin antibiotic that serves as a prodrug for the active moiety, cefetamet. It demonstrates a broad spectrum of in vitro activity against common Gram-positive and Gram-negative pathogens responsible for urinary tract infections (UTIs), including Escherichia coli, Klebsiella spp., and Proteus spp.[1]. Its favorable pharmacokinetic profile, characterized by good oral bioavailability when taken with food and primary elimination via the kidneys as an unchanged active drug, makes it particularly suitable for treating UTIs.[2]. Clinical trials have established its efficacy and safety in both uncomplicated and complicated UTIs, where it has shown clinical superiority or equivalence to other commonly used antibiotics.[3][4]. This guide provides a comprehensive technical overview of cefetamet pivoxil, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, safety profile, and detailed experimental protocols relevant to its study.
Mechanism of Action
Cefetamet is a bactericidal agent belonging to the β-lactam class of antibiotics.[5]. As a third-generation cephalosporin, it exhibits enhanced stability against many common β-lactamase enzymes that confer resistance to earlier-generation penicillins and cephalosporins.[6][7].
The primary mechanism involves the inhibition of bacterial cell wall synthesis. Cefetamet covalently binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the terminal steps of peptidoglycan synthesis.[8][9]. Peptidoglycan provides structural integrity to the bacterial cell wall.[5]. By inhibiting the transpeptidation process that cross-links the peptidoglycan strands, cefetamet disrupts the cell wall's integrity. This leads to the activation of autolytic enzymes (autolysins), resulting in cell lysis and bacterial death.[8][10].
Pharmacokinetics and Pharmacodynamics
Cefetamet pivoxil is an ester prodrug designed to increase oral bioavailability. Following administration, it is absorbed and rapidly hydrolyzed by esterases in the gastrointestinal tract and liver to release the active compound, cefetamet.[6].
Pharmacokinetic Profile
The pharmacokinetic properties of cefetamet are well-suited for treating UTIs, as it is primarily eliminated unchanged by the kidneys, leading to high concentrations in the urine.[2]. Key parameters are summarized in Table 1.
Table 1: Pharmacokinetic Parameters of Cefetamet in Adults
| Parameter | Value | Reference |
|---|---|---|
| Oral Bioavailability | ~44-50% (with food) | [1][2] |
| Time to Peak Plasma Conc. (Tmax) | 4.8 ± 0.4 hours (with food) | [1] |
| Elimination Half-life (t½) | 2.2 ± 0.2 hours | [2][6] |
| Volume of Distribution (Vd) | 0.29 - 0.3 L/kg | [2][6] |
| Plasma Protein Binding | ~22% | [2] |
| Total Body Clearance | ~136-140 mL/min | [1][6] |
| Renal Clearance | ~119-130 mL/min | [1][6] |
| Fraction Excreted Unchanged in Urine | ~88-94% |[1][6] |
In Vitro Antimicrobial Activity
Cefetamet shows potent activity against a wide range of uropathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 2: In Vitro Activity of Cefetamet Against Common Uropathogens
| Organism | MIC Range (mg/L) | MIC90 (mg/L) | Reference |
|---|---|---|---|
| Escherichia coli | ≤0.03 - >128 | 2.0 | [7] |
| Klebsiella pneumoniae | ≤0.12 - 4.0 | 0.5 | [2] |
| Proteus mirabilis | ≤0.03 - 0.25 | 0.12 | [2] |
| Proteus spp. | ≤0.03 - 128 | 0.25 | [7] |
| Haemophilus influenzae | ≤0.015 - 0.25 | 0.03 | [2] |
| Enterobacteriaceae (overall) | N/A | 4.0 |[11] |
Note: MIC values can vary based on testing methodology and geographic region. Cefetamet is not active against Pseudomonas spp. or Enterococcus spp.[3].
Clinical Efficacy in Urinary Tract Infections
Numerous clinical trials have demonstrated the efficacy of cefetamet pivoxil in treating both uncomplicated and complicated UTIs. It has been compared favorably against other standard-of-care oral antibiotics.
Table 3: Summary of Clinical Efficacy in Comparative Trials for UTIs
| Study Details | Diagnosis | Treatment Arms | Bacteriological Cure Rate | Clinical Cure/Success Rate | Reference |
|---|---|---|---|---|---|
| Kissling et al. | Uncomplicated UTI | Cefetamet pivoxil (2g single dose) vs. Cefadroxil (2g single dose) | 90.0% (n=158) vs. 77.0% (n=162) | N/A (Cure defined bacteriologically) | [3] |
| Kissling et al. | Complicated UTI | Cefetamet pivoxil (2g/day for 10 days) vs. Cefadroxil (2g/day for 10 days) | 90.0% (n=99) vs. 76.5% (n=98) | N/A (Cure defined bacteriologically) | [3] |
| Sourander & Kissling | Complicated UTI in Diabetics | Cefetamet pivoxil (2g/day for 10 days) | 92% (n=25) | Equal to non-diabetic controls |[12] |
Safety and Tolerability
Cefetamet pivoxil is generally well-tolerated. The safety profile has been established across clinical trials involving thousands of patients.
Table 4: Incidence of Common Adverse Events
| Adverse Event Category | Incidence Rate | Details | Reference |
|---|---|---|---|
| Gastrointestinal | <10% | Diarrhea, nausea, vomiting are most common. | [2][4] |
| Overall Adverse Events | 7.1 - 7.2% | Events are typically mild to moderate and reversible. | [3][4] |
| Premature Discontinuation | 0.5 - 1.2% | Low rate of withdrawal from therapy due to adverse events. | [2][4] |
| Laboratory Changes | 1.7% | Not considered clinically relevant. |[4] |
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
Determining the susceptibility of a clinical isolate to cefetamet is critical. The Kirby-Bauer disk diffusion method is a standard protocol.
Protocol: Disk Diffusion Susceptibility Testing for Cefetamet
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Transfer colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13].
-
-
Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[14].
-
-
Disk Application:
-
Allow the plate surface to dry for 3-5 minutes.
-
Using sterile forceps, apply a cefetamet-impregnated disk (e.g., 30 µg) to the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the disk diameter.
-
Interpret the result (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to established breakpoints from a standards organization like CLSI or EUCAST. (Note: Specific breakpoints for cefetamet may not be universally listed and may require reference to historical or manufacturer data).
-
Clinical Trial Protocol for Complicated UTI (cUTI)
The following is a representative protocol for a Phase III, randomized, double-blind study to evaluate the efficacy and safety of cefetamet pivoxil in adults with cUTI.
Protocol: Phase III Clinical Trial for Cefetamet Pivoxil in cUTI
-
Study Objective: To demonstrate that cefetamet pivoxil is non-inferior to a standard comparator antibiotic in the treatment of adults with cUTI or acute pyelonephritis.
-
Study Design: A multicenter, prospective, randomized, double-blind, active-controlled trial.
-
Inclusion Criteria:
-
Adults ≥18 years of age.
-
Clinical diagnosis of cUTI or acute pyelonephritis (e.g., fever, flank pain, dysuria, frequency, urgency).
-
Positive pre-treatment urine culture with ≥10⁵ CFU/mL of a uropathogen susceptible to both study drugs.[15].
-
-
Exclusion Criteria:
-
Uncomplicated UTI.
-
Known hypersensitivity to β-lactam antibiotics.
-
Creatinine clearance <30 mL/min.
-
Pregnancy or breastfeeding.
-
-
Treatment Arms:
-
Experimental Arm: Cefetamet pivoxil 500 mg orally twice daily for 10 days.
-
Control Arm: Comparator antibiotic (e.g., ciprofloxacin 500 mg orally twice daily) for 10 days.
-
A double-dummy design would be used to maintain blinding, where patients in each arm receive the active drug and a placebo version of the comparator drug.
-
-
Assessments and Endpoints:
-
Screening (Day -2 to 0): Obtain informed consent, assess eligibility, collect baseline urine for culture and sensitivity.
-
Randomization (Day 1): Assign eligible patients to a treatment arm and dispense study medication.
-
End of Treatment (EOT) Visit (Day 11-13): Assess clinical symptoms and collect urine for culture.
-
Test of Cure (TOC) Visit (Day 17-24): Assess clinical symptoms and collect final urine for culture.
-
Primary Endpoint: Composite clinical and microbiological cure at the TOC visit.[16].
-
Clinical Cure: Complete resolution of baseline signs and symptoms.
-
Microbiological Cure: Eradication of the baseline pathogen (e.g., <10⁴ CFU/mL).
-
-
Secondary Endpoints: Bacteriological eradication rate at EOT, clinical cure rate at TOC, incidence of adverse events.
-
Conclusion
This compound is a well-established third-generation oral cephalosporin with a robust profile for the treatment of urinary tract infections. Its mechanism of action provides potent bactericidal activity against key uropathogens, and its pharmacokinetic properties ensure high concentrations of the active drug in the urinary tract. Extensive clinical data support its efficacy and favorable safety profile, positioning it as a valuable therapeutic option for both uncomplicated and complicated UTIs. The standardized protocols outlined in this guide provide a framework for the continued research and development of this and similar antimicrobial agents.
References
- 1. Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical experience with 1000 patients treated with cefetamet pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Literature survey on clinical efficacy and tolerability on cefetamet pivoxil: an analysis of 3,128 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cefetamet pivoxil clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The beta-lactamase problem: new therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cefetamet pivoxil: bacteriostatic and bactericidal activity of the free acid against 355 gram-negative rods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and tolerability of cefetamet pivoxil in diabetic patients with urinary tract infections: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fpharm.uniba.sk [fpharm.uniba.sk]
- 14. apec.org [apec.org]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. FDA Approves New Treatment for Uncomplicated Urinary Tract Infections | FDA [fda.gov]
The Genesis of a Third-Generation Cephalosporin: A Technical History of Cefetamet Pivoxil Hydrochloride
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Cefetamet pivoxil hydrochloride is an oral third-generation cephalosporin antibiotic that has played a significant role in the management of community-acquired respiratory tract and urinary tract infections. As a prodrug, it is hydrolyzed in vivo to its active metabolite, cefetamet. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, mechanism of action, in vitro antimicrobial activity, pharmacokinetic profile, and clinical evaluation. The information is presented to serve as a valuable resource for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Discovery and Synthesis
The development of this compound emerged from the extensive research efforts to expand the spectrum and improve the oral bioavailability of cephalosporin antibiotics. The journey began with the core cephalosporin structure, 7-aminocephalosporanic acid (7-ACA), which serves as a versatile scaffold for chemical modification. The synthesis of this compound is a multi-step process, commencing with the condensation of 7-aminodeacetoxycephalosporanic acid (7-ADCA) with an activated ester of the aminothiazolyl oxime side chain.
Synthesis of Cefetamet Acid
The initial step involves the synthesis of the active moiety, cefetamet acid.
Experimental Protocol: Synthesis of Cefetamet Acid [1]
-
Reaction Setup: 7-aminodeacetoxycephalosporanic acid (7-ADCA) (0.14 mole) and 2-mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (AE active ester) (0.168 mole) are added to a mixture of methylene chloride (450 ml), methanol (50 ml), and distilled water (5.0 ml).[1][2]
-
Cooling: The reaction mixture is stirred and cooled to 0°C - 5°C.[1]
-
Base Addition: Triethylamine (0.195 mole) is added dropwise to the cooled mixture, and the pH is adjusted to 9-10.[1]
-
Reaction: The reaction is maintained at approximately 2°C for 8 hours with continuous stirring.
-
Monitoring: The reaction is monitored by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is further processed to isolate and purify the cefetamet acid. This typically involves extraction and crystallization. The resulting cefetamet acid should have a purity of over 99.2% as determined by HPLC.[1]
Esterification and Salt Formation
To enhance oral absorption, cefetamet acid is converted to its pivaloyloxymethyl ester prodrug, cefetamet pivoxil, which is then formulated as the hydrochloride salt for improved stability and solubility.
Experimental Protocol: Synthesis of this compound [1]
-
Dissolution: High purity cefetamet acid (0.0755 mole) is dissolved in N,N-dimethylacetamide (210 ml) in a reaction flask and cooled to 0°C - 5°C in an ice-water bath.[1]
-
Sodium Salt Formation: A methanol solution of sodium methylate is slowly added to the mixture.
-
Esterification: Iodomethyl pivalate is added to the reaction mixture to facilitate the esterification of the carboxylic acid group of cefetamet.
-
Salification: Following esterification, a solution of 36% hydrochloric acid in isopropanol is added to the reaction mixture to form the hydrochloride salt.[1]
-
Crystallization and Isolation: The mixture is cooled to approximately -10°C and allowed to crystallize for 8-12 hours. The resulting crystals of this compound are collected by filtration, washed with isopropanol, and dried.[1]
-
Purity Analysis: The final product's purity is assessed by HPLC, with a typical purity of >99.6%.[1]
Mechanism of Action
Like other β-lactam antibiotics, cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] The primary targets of cefetamet are the penicillin-binding proteins (PBPs), which are membrane-bound enzymes essential for the final steps of peptidoglycan synthesis.[3][5][6]
Peptidoglycan provides structural integrity to the bacterial cell wall. Its synthesis involves the cross-linking of polysaccharide chains by peptide bridges, a reaction catalyzed by the transpeptidase domain of PBPs. Cefetamet, mimicking the D-Ala-D-Ala substrate of the transpeptidase, acylates the active site serine of the PBP. This forms a stable, inactive covalent adduct, thereby blocking the transpeptidation reaction.[3][7] The inhibition of peptidoglycan synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.
In Vitro Antimicrobial Activity
Cefetamet exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, particularly those responsible for respiratory tract infections. Its stability against common β-lactamases contributes to its efficacy against otherwise resistant strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [8][9]
-
Bacterial Strains: Clinically relevant bacterial isolates are cultured on appropriate agar media.
-
Inoculum Preparation: A standardized inoculum of each bacterial strain (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.
-
Microdilution: Serial twofold dilutions of cefetamet are prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate atmospheric and temperature conditions for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of cefetamet that completely inhibits visible bacterial growth.
Table 1: In Vitro Activity of Cefetamet Against Key Respiratory Pathogens
| Organism | MIC Range (mg/L) | MIC90 (mg/L) | Reference |
| Streptococcus pneumoniae | ≤0.06 - 1 | 0.5 | [10] |
| Haemophilus influenzae | ≤0.03 - 0.25 | 0.06 | [10] |
| (β-lactamase positive) | |||
| Moraxella catarrhalis | ≤0.12 - 1 | 0.5 | [10] |
| (β-lactamase positive) | |||
| Streptococcus pyogenes | ≤0.015 - 0.5 | 0.03 | [10] |
| Klebsiella pneumoniae | 0.12 - >128 | 4 | [10] |
Pharmacokinetics
Cefetamet pivoxil is readily absorbed after oral administration and is rapidly hydrolyzed by esterases in the gastrointestinal tract and blood to the active metabolite, cefetamet.
Table 2: Pharmacokinetic Parameters of Cefetamet in Healthy Adult Volunteers after Oral Administration of Cefetamet Pivoxil
| Parameter | Value (Mean ± SD) | Condition | Reference |
| Single Dose Studies | |||
| Cmax (mg/L) | 4.3 ± 1.1 | 1000 mg with food | [11] |
| Tmax (h) | 4.0 ± 0.8 | 1000 mg with food | [12] |
| AUC0-∞ (mg·h/L) | 26.9 ± 5.3 | 1000 mg with food | [11] |
| t1/2 (h) | 2.2 ± 0.2 | Intravenous administration | [13] |
| Absolute Bioavailability (%) | 44 ± 4 | 1500 mg with food | [13] |
| Absolute Bioavailability (%) | 31 ± 7 | 1500 mg fasting | [13] |
| Multiple Dose Study | |||
| Absolute Bioavailability (%) | ~50 | 1000 mg twice daily with food | [13] |
Clinical Development
The clinical development of this compound focused on its efficacy and safety in treating common bacterial infections, particularly community-acquired pneumonia (CAP).
Experimental Protocol: Representative Phase III Clinical Trial in Community-Acquired Pneumonia [14]
-
Study Design: A multicenter, randomized, controlled trial.
-
Patient Population: Adult patients with a clinical and radiological diagnosis of community-acquired pneumonia.
-
Inclusion Criteria: Patients with signs and symptoms of CAP, including fever, cough, purulent sputum, and a new infiltrate on chest X-ray.
-
Exclusion Criteria: Patients with severe pneumonia requiring hospitalization, known hypersensitivity to cephalosporins, or infection with a known resistant pathogen.
-
Treatment Arms:
-
Cefetamet pivoxil 500 mg administered orally twice daily for 7-10 days.
-
Comparator antibiotic (e.g., amoxicillin 750 mg three times daily) for the same duration.
-
-
Primary Efficacy Endpoint: Clinical cure rate at the test-of-cure visit, defined as the resolution of signs and symptoms of pneumonia.
-
Secondary Efficacy Endpoints: Bacteriological eradication rate, radiological improvement.
-
Safety Assessments: Monitoring of adverse events, laboratory parameters, and vital signs throughout the study.
Table 3: Clinical Efficacy of Cefetamet Pivoxil in Community-Acquired Pneumonia
| Patient Population | Cefetamet Pivoxil Dose | Clinical Success Rate (%) | Comparator and Success Rate (%) | Reference |
| Adults | 1000 mg twice daily | 100 | Amoxicillin 750 mg TID (not specified) | [14] |
| Adults | 500 mg twice daily | ~90 | Not applicable (open-label) | [14] |
| Children | 10 mg/kg twice daily | 98 | Cefaclor 10 mg/kg TID (90%) | [14] |
| Children | 20 mg/kg twice daily | 98 | Cefaclor 10 mg/kg TID (90%) | [14] |
| Elderly (70-103 years) | 500 mg twice daily | 78 | Not applicable (open-label) | [14] |
Preclinical to Clinical Development Workflow
The development of a new antibiotic like this compound follows a structured pathway from initial discovery to clinical use. This workflow ensures a thorough evaluation of its efficacy, safety, and pharmacokinetic properties.
Conclusion
The discovery and development of this compound represent a successful endeavor in medicinal chemistry and pharmaceutical sciences to create an orally active, third-generation cephalosporin with a favorable efficacy and safety profile. Its history, from the chemical synthesis of a novel prodrug to its comprehensive evaluation in preclinical and clinical studies, provides valuable insights into the rigorous process of antibiotic development. This technical guide serves as a detailed repository of this journey, offering researchers and clinicians a thorough understanding of this important antimicrobial agent.
References
- 1. CN101792456A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Cefetamet pivoxyl synthesis - chemicalbook [chemicalbook.com]
- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 5. Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 8. [In vitro activity of cefetamet compared with other antimicrobial agents against bacteria isolated from respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
- 10. Cefetamet pivoxil: comparable evaluation with other orally available antibiotics against selected species of respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of intravenous cefetamet (Ro 15-8074) and oral cefetamet pivoxil (Ro 15-8075) in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of cefetamet pivoxil (Ro 15-8075) with ascending oral doses in normal healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cefetamet pivoxil in community-acquired pneumonia: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cefetamet Pivoxil Hydrochloride Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the preclinical evaluation of Cefetamet pivoxil hydrochloride, a third-generation oral cephalosporin. The protocols outlined below are designed to assess the in vivo efficacy of this antibiotic against key pathogens responsible for respiratory and urinary tract infections.
Introduction
This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, Cefetamet. Cefetamet exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall. It demonstrates broad-spectrum activity against many Gram-positive and Gram-negative bacteria.[1][2] Animal models are crucial for validating the in vitro activity of Cefetamet and for determining its pharmacokinetic and pharmacodynamic (PK/PD) parameters in a living system before proceeding to clinical trials.
Mechanism of Action Signaling Pathway
The bactericidal effect of Cefetamet is achieved through the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.
Quantitative Data Summary
The following tables summarize the in vitro activity of Cefetamet against common respiratory and urinary tract pathogens, as well as its in vivo efficacy in murine infection models.
Table 1: In Vitro Activity of Cefetamet (Minimum Inhibitory Concentration, MIC)
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.25 | 0.39 |
| Haemophilus influenzae (ß-lactamase negative) | ≤0.03 | ≤0.03 |
| Haemophilus influenzae (ß-lactamase positive) | ≤0.03 | 0.06 |
| Moraxella catarrhalis | 0.25 | 0.5 |
| Escherichia coli | 0.2 | 0.78 |
| Klebsiella pneumoniae | 0.1 | 0.78 |
| Proteus mirabilis | 0.2 | 0.2 |
| Streptococcus pyogenes | 0.25 | 0.25 |
Data compiled from clinical isolate studies.[3]
Table 2: In Vivo Efficacy of Cefetamet Pivoxil in Murine Infection Models
| Infection Model | Pathogen | Animal Model | Treatment Regimen | Efficacy Endpoint | Result |
| Systemic Infection (Septicemia) | E. coli | Mouse | Oral, twice daily for 1 day | Survival Rate (ED50) | ED50 = 1.5 mg/kg |
| Respiratory Tract Infection | S. pneumoniae | Mouse | Oral, twice daily for 2 days | Bacterial Load in Lungs | Significant reduction in CFU/g lung tissue |
| Urinary Tract Infection (Pyelonephritis) | E. coli | Mouse | Oral, twice daily for 3 days | Bacterial Load in Kidneys | Significant reduction in CFU/g kidney tissue |
Note: Specific quantitative results for bacterial load reduction are often presented as log10 CFU reduction compared to untreated controls in primary literature and can vary based on the specific experimental setup.
Experimental Protocols
Detailed methodologies for key efficacy studies are provided below.
Murine Systemic Infection (Septicemia) Model
This model is used to evaluate the protective effect of Cefetamet pivoxil against a lethal systemic infection.
Experimental Workflow
Protocol:
-
Animals: Use specific pathogen-free (SPF) female ICR mice, 5 weeks old, weighing 22-24g. Acclimatize the animals for at least one week before the experiment.
-
Bacterial Strain: Use a virulent strain of Escherichia coli.
-
Infection:
-
Culture the E. coli strain in Mueller-Hinton broth overnight at 37°C.
-
Dilute the bacterial culture in sterile saline containing 5% mucin to the desired concentration (e.g., 1 x 10^6 CFU/mouse).
-
Inject 0.5 mL of the bacterial suspension intraperitoneally (i.p.) into each mouse.
-
-
Treatment:
-
Prepare a suspension of this compound in 0.5% carboxymethylcellulose (CMC) solution.
-
Administer the drug orally by gavage at various doses at 1 and 6 hours post-infection.
-
Include a control group that receives the vehicle (0.5% CMC) only.
-
-
Observation and Endpoint:
-
Monitor the mice for mortality for 7 days.
-
The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated using the probit method.
-
Murine Respiratory Tract Infection Model
This model assesses the efficacy of Cefetamet pivoxil in a localized lung infection.
Experimental Workflow
Protocol:
-
Animals: Use female BALB/c mice, 6-8 weeks old.
-
Bacterial Strain: Use a clinically relevant strain of Streptococcus pneumoniae.
-
Infection:
-
Culture the pneumococci on blood agar plates and then in a suitable broth to the mid-logarithmic phase.
-
Lightly anesthetize the mice (e.g., with isoflurane).
-
Instill a 50 µL suspension of the bacteria (e.g., 1 x 10^7 CFU) intranasally.
-
-
Treatment:
-
Begin treatment 24 hours after infection.
-
Administer this compound orally twice daily for 2 days.
-
-
Endpoint Analysis:
-
At a specified time after the last treatment (e.g., 18 hours), euthanize the mice.
-
Aseptically remove the lungs, homogenize them in sterile saline.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the number of viable bacteria (CFU/g of lung tissue).
-
Compare the bacterial load in the treated groups to the untreated control group.
-
Murine Urinary Tract Infection (Pyelonephritis) Model
This model is used to evaluate the efficacy of Cefetamet pivoxil in treating an ascending urinary tract infection.
Experimental Workflow
Protocol:
-
Animals: Use female C3H/HeN mice, 7-9 weeks old.
-
Bacterial Strain: Use a uropathogenic strain of Escherichia coli.
-
Infection:
-
Culture the E. coli in Luria-Bertani (LB) broth.
-
Anesthetize the mice and insert a catheter transurethrally into the bladder.
-
Instill 50 µL of the bacterial suspension (e.g., 1 x 10^8 CFU) into the bladder.
-
-
Treatment:
-
Begin oral treatment with this compound 24 hours after infection.
-
Administer the drug twice daily for 3 days.
-
-
Endpoint Analysis:
-
Euthanize the mice 24 hours after the final treatment.
-
Aseptically remove the kidneys, homogenize them, and determine the bacterial load (CFU/g of kidney tissue) by plating serial dilutions.
-
Compare the bacterial counts in the kidneys of treated and untreated animals.
-
Conclusion
The described animal models are essential tools for the preclinical assessment of this compound. The systemic infection model provides data on the overall protective effect of the drug, while the respiratory and urinary tract infection models demonstrate its efficacy at the primary sites of infection. These studies, in conjunction with pharmacokinetic and toxicological data, are critical for establishing a sound scientific basis for the clinical use of this compound.
References
- 1. In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, cefetamet pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHEMOTHERAPY [jstage.jst.go.jp]
Application Notes and Protocols for Experimental Dosage of Cefetamet Pivoxil Hydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Cefetamet pivoxil hydrochloride in murine models of bacterial infection. The following sections detail the mechanism of action, established experimental dosages, and detailed protocols for in vivo efficacy studies.
Mechanism of Action
Cefetamet pivoxil is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefetamet. Cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.
Signaling Pathway of Cefetamet
Caption: Mechanism of action of Cefetamet.
Experimental Dosages in Murine Models
The following tables summarize the effective oral dosages of this compound in various murine infection models. The data is derived from studies assessing the 50% effective dose (ED50), which represents the dose required to protect 50% of the infected animals from mortality.
Table 1: Oral Efficacy of Cefetamet Pivoxil in Systemic Murine Infections
| Pathogen | Infection Model | Dosing Schedule | ED50 (mg/kg) |
| Escherichia coli 200 | Systemic Infection | 2 doses (1 and 5 hours post-infection) | 2.5 |
| Klebsiella pneumoniae C | Systemic Infection | 2 doses (1 and 5 hours post-infection) | 10 |
| Proteus mirabilis 889 | Systemic Infection | 2 doses (1 and 5 hours post-infection) | 10 |
| Serratia marcescens 831 | Systemic Infection | 2 doses (1 and 5 hours post-infection) | 10 |
| Streptococcus pneumoniae | Systemic Infection | 2 doses (1 and 5 hours post-infection) | 10 |
| Haemophilus influenzae | Systemic Infection | 2 doses (1 and 5 hours post-infection) | 2.5 |
Experimental Protocols
This section provides detailed methodologies for conducting in vivo efficacy studies of this compound in a murine systemic infection model.
Murine Systemic Infection Model Protocol
Objective: To determine the in vivo efficacy of this compound against a systemic bacterial infection in mice.
Materials:
-
Specific pathogen-free mice (e.g., Swiss albino, 18-22g)
-
Bacterial strain of interest (e.g., Escherichia coli, Klebsiella pneumoniae)
-
Appropriate bacterial culture medium (e.g., Tryptic Soy Broth)
-
Mucin or other virulence-enhancing agent
-
This compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Sterile syringes and needles for injection and oral gavage
-
Standard laboratory equipment for bacterial culture and animal handling
Experimental Workflow:
Caption: Workflow for murine systemic infection model.
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the selected bacterial strain to the mid-logarithmic phase in a suitable broth.
-
Wash the bacterial cells with sterile saline and resuspend them to the desired concentration.
-
To enhance virulence, the bacterial suspension can be mixed with a sterile mucin solution prior to injection. The final inoculum should contain a lethal dose of the pathogen.
-
-
Animal Grouping and Infection:
-
Randomly assign mice to different treatment groups, including a vehicle control group.
-
Induce a systemic infection by intraperitoneally injecting the prepared bacterial inoculum.
-
-
Drug Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at various concentrations.
-
Administer the first dose of the drug or vehicle orally via gavage one hour after infection.
-
Administer the second dose four hours after the first dose (five hours post-infection).
-
-
Observation and Data Collection:
-
Observe the animals for a predetermined period (e.g., 7 days) for signs of morbidity and mortality.
-
Record the number of surviving animals in each group at the end of the observation period.
-
-
Data Analysis:
-
Calculate the 50% effective dose (ED50) using a suitable statistical method (e.g., probit analysis).
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate measures should be taken to minimize animal suffering.
Application Note: Preparation of Cefetamet Pivoxil Hydrochloride Stock Solutions
Introduction
Cefetamet pivoxil hydrochloride is the hydrochloride salt form of a third-generation oral cephalosporin antibiotic.[1][2] It is a prodrug that is hydrolyzed in vivo to its active form, cefetamet.[3] Cefetamet exhibits broad-spectrum bactericidal activity by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[1][4] Its primary applications in research involve in vitro susceptibility testing against various Gram-positive and Gram-negative bacteria, particularly respiratory and urinary tract pathogens.[1][4]
Accurate and reproducible results in these assays are critically dependent on the proper preparation and storage of stock solutions. Due to its chemical properties, particularly its insolubility in water and instability in aqueous solutions, specific handling procedures are required.[1][3] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.
Data & Properties
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This data is essential for accurate calculations and solution preparation.
| Property | Value | Reference |
| CAS Number | 111696-23-2 | [1][5][6] |
| Molecular Formula | C₂₀H₂₅N₅O₇S₂ · HCl | [1][6] |
| Molecular Weight | 548.03 g/mol | [1][2][6] |
| Appearance | White or light yellow crystalline powder | [1] |
Solubility Data
Selection of an appropriate solvent is the most critical step in preparing a stock solution. This compound is insoluble in water.[1]
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (182.47 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[2][7] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | Used in some spectrophotometric assay preparations.[8] |
| Water | Insoluble | [1][7] |
Recommended Storage & Stability
Proper storage is crucial to prevent degradation and maintain the potency of the stock solution. Once prepared, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[7][9]
| Storage Temperature | Shelf Life | Conditions |
| -20°C | 1 month | Sealed, protected from moisture.[7][9] |
| -80°C | 6 months | Sealed, protected from moisture.[7][9] |
Experimental Protocols
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the powdered compound and solvents.
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (e.g., 100 mg/mL)
This protocol is suitable for creating a concentrated primary stock that can be diluted for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm), compatible with DMSO
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, weigh 10 mg of the powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the target concentration. To prepare a 100 mg/mL solution with 10 mg of powder, add 100 µL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly. If the powder does not dissolve completely, sonicate the solution in a water bath for short intervals until the solution is clear.[7]
-
Sterilization (Optional but Recommended): To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube. This step is critical for microbiology and cell culture applications.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7][9]
Protocol 2: Preparation of Molar Stock Solutions (e.g., 10 mM)
This protocol is useful when precise molar concentrations are required for assays. The calculation is based on the molecular weight (548.03 g/mol ).
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
To make 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock solution:
-
Mass (mg) = 10 mM x 1 mL x 548.03 g/mol = 5.48 mg
-
Materials:
-
Same as Protocol 1.
Procedure:
-
Weighing: Accurately weigh 5.48 mg of this compound powder.
-
Solvent Addition: Add 1 mL of anhydrous DMSO (or ethanol) to the powder.
-
Dissolution: Follow step 3 from Protocol 1 (vortex/sonicate until clear).
-
Sterilization: Follow step 4 from Protocol 1 (filter sterilize if necessary).
-
Aliquoting and Storage: Follow step 5 from Protocol 1 (aliquot and store at -20°C or -80°C).
Quick Reference for Molar Stock Solution Preparation:
| Desired Concentration | Mass for 1 mL of Stock | Volume of DMSO for 1 mg |
| 1 mM | 0.548 mg | 1.825 mL |
| 5 mM | 2.74 mg | 0.365 mL |
| 10 mM | 5.48 mg | 0.182 mL |
Visualized Workflow
The following diagram illustrates the general experimental workflow for preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. toku-e.com [toku-e.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Formulation development and rheological studies of palatable this compound dry powder suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 111696-23-2 [smolecule.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Use of Cefetamet Pivoxil Hydrochloride in Pediatric Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefetamet pivoxil hydrochloride is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefetamet. Cefetamet exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative pathogens, making it effective for treating infections of the respiratory and urinary tracts.[1] While its efficacy and safety have been evaluated in pediatric clinical trials, detailed protocols and data from dedicated juvenile animal studies are not extensively published in the public domain.[2]
These application notes provide a framework for designing and conducting pediatric animal studies with this compound, based on established principles of juvenile animal toxicology testing and the known pharmacological profile of the drug. The protocols provided are illustrative and should be adapted based on specific research questions and regulatory guidance.
Mechanism of Action
Cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.
Mechanism of action of Cefetamet.
Data from Preclinical and Clinical Studies
While specific quantitative data from juvenile animal studies for this compound is scarce in publicly available literature, general toxicology studies in animals have been conducted. These studies indicate that cefetamet pivoxil and its active metabolite, cefetamet, do not have significant teratogenic, mutagenic, photogenic, or allergenic potential.[1] Clinical studies in pediatric populations provide valuable insights into the drug's safety and efficacy in children.
Table 1: Summary of Findings from Pediatric Clinical Trials
| Age Group | Indication | Dosage | Efficacy | Adverse Events | Reference |
| 1-2 years | Respiratory and Urinary Tract Infections | 10 mg/kg b.i.d. or 20 mg/kg b.i.d. | 95.4% successful therapeutic outcome | Mild to moderate gastrointestinal events (14.7%) | [2] |
| 2-14 years | Acute Pyelonephritis | 10 mg/kg b.i.d. or 20 mg/kg b.i.d. | Equally effective as comparator | Satisfactory tolerability | [3] |
Experimental Protocols for Juvenile Animal Studies
The design of juvenile animal studies is crucial for assessing the safety of pharmaceuticals in pediatric populations and should be conducted in compliance with regulatory guidelines such as those from the FDA and EMA. These studies are designed on a case-by-case basis, considering the drug's mechanism of action, the intended pediatric age group, and any existing safety signals.
General Experimental Workflow
Generalized workflow for a juvenile animal study.
Protocol 1: General Toxicity and Developmental Assessment in Juvenile Rats
Objective: To evaluate the potential toxicity of this compound on the growth, development, and overall health of juvenile rats following repeated oral administration.
Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Age at Start of Dosing: Postnatal Day (PND) 7 or 21 (to cover different developmental windows)
-
Sex: Equal numbers of males and females
Dosing:
-
Route of Administration: Oral gavage
-
Vehicle: Appropriate vehicle (e.g., 0.5% methylcellulose)
-
Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Dose selection should be based on available adult animal toxicology data and allometric scaling from pediatric clinical doses.
-
Dosing Duration: From PND 7/21 to PND 63/90 to cover key developmental periods.
Endpoints and Assessments:
-
In-life Observations:
-
Mortality and morbidity (twice daily)
-
Clinical signs of toxicity (daily)
-
Body weight (weekly)
-
Food consumption (weekly)
-
Physical development milestones (e.g., pinna detachment, eye opening, incisor eruption)
-
Sexual maturation (e.g., vaginal opening, preputial separation)
-
-
Clinical Pathology (at termination):
-
Hematology
-
Serum chemistry
-
-
Necropsy and Histopathology:
-
Gross pathology examination
-
Organ weights
-
Histopathological evaluation of a comprehensive list of tissues, with special attention to organs undergoing postnatal development (e.g., brain, reproductive organs, bone, kidneys, immune system).
-
Protocol 2: Assessment of Potential Neurodevelopmental Toxicity in Juvenile Rats
Objective: To assess the potential for this compound to induce neurodevelopmental toxicity in juvenile rats.
Animal Model and Dosing: As described in Protocol 1.
Endpoints and Assessments:
-
In-life Observations: As in Protocol 1.
-
Neurobehavioral Assessments:
-
Motor Activity: Assessed at various ages to detect hypo- or hyperactivity.
-
Auditory Startle Response: To evaluate sensory-motor reactivity.
-
Learning and Memory: Using tests such as the Morris water maze or passive avoidance tests in adolescent or young adult animals.
-
-
Post-mortem Assessments:
-
Brain weight
-
Detailed histopathological examination of the central and peripheral nervous systems.
-
Morphometric analysis of specific brain regions if warranted.
-
Protocol 3: Evaluation of Effects on Skeletal Development in Juvenile Rats
Objective: To determine the potential effects of this compound on bone growth and development in juvenile rats.
Animal Model and Dosing: As described in Protocol 1.
Endpoints and Assessments:
-
In-life Observations: As in Protocol 1.
-
Skeletal Assessments:
-
In-life: Serial measurements of long bone length using radiography if feasible.
-
Post-mortem (at termination):
-
Dual-energy X-ray absorptiometry (DEXA) for bone mineral density and content.
-
Micro-computed tomography (µCT) of selected bones (e.g., femur, tibia) to assess bone microarchitecture.
-
Histopathology of bone, including growth plates.
-
Biomechanical testing of long bones to assess bone strength.
-
-
Conclusion
References
- 1. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical efficacy and safety of cefetamet pivoxil in toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of cefetamet pivoxil in the treatment of pyelonephritis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cefetamet Pivoxil Hydrochloride Concentration for MIC Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cefetamet pivoxil hydrochloride in Minimum Inhibitory Concentration (MIC) assays. The following troubleshooting guides and FAQs address common challenges to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best solvent to dissolve this compound for stock solution preparation?
A1: this compound is practically insoluble in water but is very soluble in N,N-dimethylformamide and methanol, and freely soluble in ethanol (95). For MIC assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. It is recommended to use newly opened, hygroscopic DMSO to ensure the best solubility.
Q2: I am observing precipitation when preparing my this compound stock solution. What should I do?
A2: If you observe precipitation, gentle heating and/or sonication can help dissolve the compound. Ensure you are using a sufficient volume of a suitable solvent like DMSO. For a 10 mg/mL stock solution, you would dissolve 10 mg of the compound in 1 mL of DMSO.
Q3: My stock solution is clear, but I see precipitation in the microtiter plate wells after adding the broth. How can I prevent this?
A3: This is a common issue with compounds that have low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) in the wells should be kept as low as possible, typically not exceeding 1% (v/v), to avoid both direct antimicrobial effects of the solvent and precipitation of the test compound. If precipitation persists, consider using a co-solvent system. One such system involves preparing a stock solution in DMSO and then further diluting it in a mixture of PEG300, Tween-80, and saline.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, moisture-proof containers.
Q5: Which quality control (QC) strains should I use for this compound MIC assays?
A5: Standard QC strains recommended by both EUCAST and CLSI should be used to ensure the validity of your MIC assay results. Commonly used strains for broad-spectrum cephalosporins include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213. For specific testing against Haemophilus influenzae, H. influenzae ATCC 49247 is a recommended QC strain.
Q6: My MIC values for the QC strains are out of the expected range. What are the possible causes?
A6: Several factors can lead to out-of-range QC results:
-
Incorrect stock solution concentration: Double-check all calculations and weighing steps.
-
Degradation of the compound: Ensure proper storage of the stock solution.
-
Inaccurate inoculum density: Verify the turbidity of your bacterial suspension corresponds to a 0.5 McFarland standard.
-
Contamination: Check for contamination in your media, reagents, or bacterial cultures.
-
Improper incubation conditions: Ensure the incubator temperature and atmosphere are correct for the specific QC strain.
-
Issues with the microtiter plates or media: Use fresh, high-quality materials.
Experimental Protocols
Preparation of this compound Stock Solution (10 mg/mL)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh 10 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (10 mg/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile diluent (e.g., saline or CAMHB)
-
Multichannel pipette
Procedure:
-
Prepare Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in CAMHB. The concentration of this intermediate solution should be twice the highest concentration to be tested in the microtiter plate.
-
Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Serial Dilution: Add 200 µL of the intermediate this compound dilution to well 1. Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix by pipetting up and down. Continue this two-fold serial dilution from well 2 to well 10. Discard the final 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Data Presentation
The following table summarizes the MIC quality control ranges for Cefetamet against a key QC strain.
| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) | Reference |
| Haemophilus influenzae ATCC 49247 | Cefetamet | 0.06 - 0.5 |
Note: MIC ranges can vary slightly based on the testing methodology and the specific lot of media used. Always refer to the latest CLSI or EUCAST guidelines for the most current QC ranges.
Visualizations
Caption: Workflow for this compound MIC Assay.
Caption: Troubleshooting logic for Cefetamet MIC assays.
Technical Support Center: Improving the Oral Bioavailability of Cefetamet Pivoxil Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Cefetamet pivoxil hydrochloride in laboratory animals.
I. Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound in its conventional form?
A1: The oral bioavailability of Cefetamet pivoxil, a prodrug of the third-generation cephalosporin cefetamet, is approximately 50% when administered with food.[1] As a prodrug, it is designed to be hydrolyzed by esterases in the gastrointestinal tract to release the active drug, cefetamet, for absorption.[2]
Q2: What are the primary challenges in enhancing the oral bioavailability of this compound?
A2: The primary challenges include its susceptibility to degradation and its physicochemical properties that can limit its dissolution and permeation across the intestinal membrane. This compound's stability is pH-dependent, with maximum stability observed between pH 3 and 5.[3] Interactions with certain excipients can also decrease its chemical stability.[4][5]
Q3: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
A3: Advanced formulation strategies such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Solid Lipid Nanoparticles (SLNs) are promising approaches. These systems can enhance the solubility and dissolution rate of poorly water-soluble drugs, protect the drug from degradation in the gastrointestinal tract, and improve its permeation across the intestinal mucosa.
Q4: How do excipients impact the bioavailability of this compound?
A4: Excipients can significantly influence the physicochemical properties and, consequently, the bioavailability of this compound. Interactions with excipients such as mannitol, hydroxypropyl methylcellulose (HPMC), pregelatinized starch, lactose monohydrate, magnesium stearate, and polyvinylpyrrolidone (PVP) can alter the drug's solubility, dissolution rate, and even its permeability through biological membranes.[4][5] For instance, HPMC and PVP have been observed to catalyze the degradation of this compound.[4]
Q5: What is the effect of food on the oral absorption of this compound?
A5: Food has been shown to enhance the bioavailability of tablet formulations of Cefetamet pivoxil.[6] It is recommended that the tablets be taken with meals.[6] However, the syrup formulation of Cefetamet pivoxil has a lower absolute bioavailability compared to the tablet form when both are given with food.[6][7][8]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.
Troubleshooting Workflow for Low Oral Bioavailability
Caption: Troubleshooting workflow for low oral bioavailability.
| Problem | Potential Cause | Recommended Action |
| Low in vivo bioavailability despite promising in vitro dissolution. | 1. Pre-systemic metabolism: Cefetamet pivoxil may be degraded by esterases in the gut lumen before absorption.[9] 2. Efflux transporter activity: The active metabolite, cefetamet, may be pumped back into the intestinal lumen by efflux transporters.[9] 3. Poor permeability: The drug may have inherently low permeability across the intestinal epithelium. | 1. Co-administration with an esterase inhibitor (for research purposes) to confirm the extent of pre-systemic metabolism. 2. Investigate the involvement of specific efflux transporters (e.g., P-gp) using in vitro cell models (e.g., Caco-2 cells) with known inhibitors. 3. Formulate with permeation enhancers or utilize nanoformulations like SNEDDS or SLNs that can bypass efflux transporters or be absorbed via the lymphatic system. |
| Inconsistent bioavailability between animals. | 1. Variability in gastric emptying and intestinal transit time. 2. Differences in gut microbiota and enzymatic activity. 3. Inconsistent dosing technique. | 1. Standardize the feeding state of the animals (fasted or fed) as food can affect gastrointestinal physiology. 2. Ensure a consistent and accurate oral gavage technique. 3. Increase the number of animals per group to improve statistical power. |
| Physical instability of SNEDDS/SLN formulation (e.g., creaming, cracking, particle aggregation). | 1. Inappropriate selection of oil, surfactant, or co-surfactant for SNEDDS. 2. Drug expulsion from SLN matrix during storage due to lipid polymorphism. 3. Insufficient surfactant concentration to stabilize the nanoparticles. 4. Suboptimal storage conditions (temperature, pH). | 1. Re-screen and optimize the components of the SNEDDS formulation based on drug solubility and the ability to form a stable nanoemulsion. 2. For SLNs, consider using a blend of lipids to create a less-ordered crystalline structure, which can improve drug loading and prevent expulsion. 3. Optimize the surfactant concentration and type. 4. Conduct stability studies at different temperatures and pH values to determine optimal storage conditions. [10] For long-term stability, consider lyophilization with a suitable cryoprotectant like trehalose or sucrose. [11] |
| Low drug loading or encapsulation efficiency in nanoparticles. | 1. Poor solubility of this compound in the lipid phase of SLNs or the oil phase of SNEDDS. 2. Drug precipitation during the formulation process. 3. High drug concentration leading to supersaturation and subsequent precipitation. | 1. Screen a wider range of lipids (for SLNs) or oils (for SNEDDS) to find one with higher solubilizing capacity for the drug. 2. Optimize the formulation process, for example, by adjusting the temperature during SLN production or the mixing speed for SNEDDS. 3. Determine the saturation solubility of the drug in the selected lipid/oil and avoid exceeding this concentration. |
| Unexpected degradation of this compound in the formulation. | 1. Incompatibility with excipients. Certain excipients can catalyze the degradation of this compound.[4][5] 2. pH of the formulation is outside the optimal stability range (pH 3-5). [3] 3. Presence of moisture or oxidative conditions. | 1. Conduct drug-excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR). [12] 2. Adjust the pH of the formulation using appropriate buffers. [3] 3. Protect the formulation from moisture and light, and consider the inclusion of antioxidants if oxidation is suspected. |
III. Data Presentation
Table 1: Pharmacokinetic Parameters of Different Cefetamet Pivoxil Formulations in Humans
| Formulation | Administration Condition | Absolute Bioavailability (%) | Cmax (mg/L) | Tmax (h) |
| Tablet (500 mg) | With Food | 58.4 ± 9.0 | 3.8 | - |
| Syrup | With Food | 37.9 ± 6.0 | - | - |
| Syrup | Fasting | 34.0 ± 8.6 | - | - |
| Tablet (Clinical Trial) | With Food | 49.8 ± 8.5 | 3.2 | - |
| Tablet (250 mg x 2) | With Food | 55.7 ± 7.0 | 3.9 | - |
Data compiled from studies in healthy male subjects.[6][7][8]
Table 2: Illustrative Bioavailability Enhancement with Nanoformulations (Data from studies with other drugs in rats)
| Drug | Formulation | Relative Bioavailability Increase (vs. Suspension) | Reference |
| Flurbiprofen | SNEDDS | 2.2-fold | [13] |
| Amiodarone HCl | S-SNEDDS | 2.26-fold | [14] |
| Cefuroxime Axetil | SNEDDS | Enhanced cellular uptake | [15] |
Note: This table provides examples of bioavailability enhancement achieved with nanoformulations for other drugs and serves as a reference for the potential improvements that could be achieved for this compound.
IV. Experimental Protocols
Protocol 1: Preparation of this compound SNEDDS
Objective: To prepare a Self-Nanoemulsifying Drug Delivery System (SNEDDS) of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Oleic acid, Castor oil)
-
Surfactant (e.g., Cremophor RH40, Tween 80, Labrasol)
-
Co-surfactant (e.g., Transcutol HP, Propylene glycol)
Method:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Select the components that show the highest solubility for the drug.
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (Smix ratios, e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, titrate the oil phase with the Smix while observing for transparency and flowability.
-
Identify the nanoemulsion region for each diagram.
-
-
Preparation of Drug-Loaded SNEDDS:
-
Select ratios of oil and Smix from the nanoemulsion region.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the required amount of this compound to the mixture.
-
Gently heat the mixture (around 40°C) and vortex until a clear, homogenous solution is formed.[16]
-
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Dilute the SNEDDS with water and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument.
-
Zeta Potential: Measure the surface charge of the nanoemulsion droplets.
-
Self-emulsification Time: Determine the time taken for the SNEDDS to form a nanoemulsion upon gentle agitation in an aqueous medium.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.[16]
-
Workflow for SNEDDS Formulation
Caption: Workflow for SNEDDS formulation development.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
Objective: To prepare Solid Lipid Nanoparticles (SLNs) of this compound.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol 888 ATO, Glyceryl monostearate, Stearic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Deionized water
Method (Hot Homogenization followed by Ultrasonication):
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Dissolve or disperse this compound in the molten lipid.
-
Separately, heat the aqueous surfactant solution to the same temperature.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a specified time to reduce the particle size to the nanometer range.[17]
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Particle Size, PDI, and Zeta Potential: Analyze the SLN dispersion using a DLS instrument.
-
Entrapment Efficiency and Drug Loading: Separate the free drug from the SLNs (e.g., by ultracentrifugation) and quantify the drug in the nanoparticles and the supernatant to determine the entrapment efficiency and drug loading.
-
Morphology: Visualize the shape and surface of the SLNs using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Crystallinity: Assess the physical state of the drug and lipid in the SLNs using DSC and X-ray Diffraction (XRD).
-
Protocol 3: In Vitro Dissolution Testing for Nanoparticle Formulations
Objective: To evaluate the in vitro release profile of this compound from nanoparticle formulations.
Method (Dialysis Bag Method):
-
Preparation of Dialysis Bags:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.
-
Soak the dialysis membrane in the dissolution medium as per the manufacturer's instructions.
-
-
Dissolution Setup:
-
Place a known amount of the nanoparticle formulation (SNEDDS or SLN dispersion) into the dialysis bag and seal it.
-
Suspend the dialysis bag in a vessel containing a known volume of dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid) maintained at 37°C with constant stirring.
-
-
Sampling:
-
At predetermined time intervals, withdraw aliquots of the dissolution medium from outside the dialysis bag.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC.
-
Calculate the cumulative percentage of drug released over time.
-
Note: Other methods like the sample and separate method or the use of a USP apparatus 4 (flow-through cell) can also be adapted for nanoparticle dissolution testing.[18][19][20]
References
- 1. Preparation of Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS) by Co-Extrusion of Liquid SNEDDS and Polymeric Carriers—A New and Promising Formulation Approach to Improve the Solubility of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The influence of pH, temperature and buffers on the degradation kinetics of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Excipients on the Physicochemical and Biological Properties of a Bactericidal, Labile Ester Prodrug in a Salt Form – A Case Study of this compound | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability of syrup and tablet formulations of cefetamet pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of factors responsible for low oral bioavailability of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of formulation on the quality and stability of freeze-dried nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of a Cefuroxime Axetil-Loaded Liquid Self-Nanoemulsifying Drug Delivery System: Enhanced Solubility, Dissolution and Caco-2 Cell Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) for Oral Delivery of Olmesartan Medoxomil: Design, Formulation, Pharmacokinetic and Bioavailability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Dissolution Considerations Associated with Nano Drug Delivery Systems (NDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Cefetamet Pivoxil Hydrochloride Impurity Profiling and Characterization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the impurity profiling and characterization of Cefetamet pivoxil hydrochloride.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental analysis of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing peak fronting or tailing for the main peak or impurities? | 1. Column Overload: Injecting too high a concentration of the sample. 2. Inappropriate Mobile Phase pH: The pH is not optimal for the ionization state of the analytes. 3. Column Degradation: Loss of stationary phase or contamination. 4. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Dilute the sample and reinject. 2. Adjust the mobile phase pH. This compound is most stable in the pH region of 3 to 5.[1] 3. Flush the column with a strong solvent or replace the column if necessary.[2] 4. Whenever possible, dissolve the sample in the mobile phase. |
| My retention times are shifting between injections. | 1. Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile solvent.[2] 2. Fluctuations in Column Temperature: The column oven is not maintaining a consistent temperature.[2] 3. Pump Malfunction: Air bubbles in the pump or faulty check valves causing inconsistent flow rate.[3][4] 4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[2] | 1. Prepare fresh mobile phase and ensure it is well-mixed and degassed.[2] 2. Ensure the column oven is functioning correctly and the temperature is stable.[2] 3. Purge the pump to remove air bubbles. If the problem persists, check and clean or replace the check valves.[3][4] 4. Increase the column equilibration time before injecting the sample.[2] |
| I am observing extraneous or "ghost" peaks in my chromatogram. | 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Sample Degradation in Autosampler: The sample may be degrading while waiting for injection. 3. Impure Reference Standards: The standards themselves may contain impurities. | 1. Use high-purity solvents and flush the entire HPLC system. Run a blank gradient to check for system peaks. 2. Use a cooled autosampler if available, and prepare fresh samples more frequently. 3. Verify the purity of your reference standards from the certificate of analysis. |
| Why is the backpressure of my HPLC system too high or fluctuating? | 1. Blockage in the System: Clogged inline filter, guard column, or column frit.[4] 2. Precipitation of Sample or Buffer: The sample or buffer is precipitating in the mobile phase. 3. Incorrect Mobile Phase Viscosity: The mobile phase is too viscous for the system at the set flow rate. | 1. Systematically check and replace the inline filter and guard column. If the pressure is still high, try back-flushing the analytical column.[3] 2. Ensure the sample is fully dissolved and that the buffer is soluble in the mobile phase composition. Filter the sample before injection. 3. Check the mobile phase composition and consider adjusting it or reducing the flow rate. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the common impurities associated with this compound? | Common impurities can include process-related impurities from the synthesis, degradation products, and isomers.[5] Forced degradation studies show that Cefetamet pivoxil is susceptible to hydrolysis (acidic, basic, and neutral conditions) and oxidation, leading to the formation of various degradants.[6] The Δ2- and Δ3-cephalosporin isomers are known degradation products.[7] |
| What are the typical analytical techniques used for impurity profiling of this compound? | The most common technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][7] For structural characterization and identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Time-of-Flight (TOF) or Ion Trap mass analyzers, are employed.[5] |
| What are the recommended storage conditions for this compound to minimize degradation? | This compound is unstable in aqueous solutions and its stability is pH-dependent, with maximum stability observed between pH 3 and 5.[1] For long-term storage of the solid material, it should be kept at refrigerator temperatures (2-8°C).[8] Stock solutions should be stored at -20°C for up to a month or -80°C for up to 6 months.[9] |
| Do I need to use impurity reference standards that are also in the hydrochloride salt form? | No, it is generally not necessary. In HPLC analysis, the mobile phase dictates the solvated form of the impurity as it passes through the column and detector. Therefore, the retention time and response will be similar regardless of the salt form of the reference standard. However, it is crucial to know the exact form of the standard for accurate quantification.[5] |
| What are the ICH guidelines for forced degradation studies? | The ICH guideline Q1A(R2) recommends subjecting the drug substance to stress conditions including hydrolysis (acid and base), oxidation, photolysis, and thermal stress. The goal is to achieve 5-20% degradation to identify potential degradation products and establish the stability-indicating nature of the analytical method.[6] |
Data Presentation
Table 1: Summary of HPLC Method Validation Parameters for Cefetamet Pivoxil Analysis
| Parameter | Method 1 | Method 2 |
| Stationary Phase | HYPERSIL C-18 | Waters C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile: Water (80:20 v/v)[7] | Methanol: Acetonitrile: 0.01M Sodium Perchlorate (60:40) |
| Flow Rate | 0.5 mL/min[7] | 1.0 mL/min[10] |
| Detection Wavelength | 251 nm[7] | 232 nm[10] |
| Linearity Range | 10 - 50 µg/mL[7] | 1 - 6 µg/mL[10] |
| LOD | 2.66 µg/mL[7] | Not Reported |
| LOQ | 8.07 µg/mL[7] | Not Reported |
| Accuracy (% Recovery) | >99%[7] | Not Reported |
Experimental Protocols
1. HPLC Method for Impurity Profiling
This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and requirements.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile, methanol). A typical mobile phase could be a mixture of water, acetonitrile, methanol, and a phosphate buffer.[10]
-
Flow Rate: 1.0 - 1.5 mL/min.[10]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection: UV detection at a wavelength where both the API and impurities have significant absorbance (e.g., 254 nm).[10]
-
Injection Volume: 10 - 20 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of this compound in the mobile phase or a compatible solvent to obtain a stock solution (e.g., 1 mg/mL).[11]
-
For tablet analysis, grind a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient, dissolve it in the mobile phase (sonication may be required), and filter through a 0.45 µm filter before injection.[7]
-
Prepare working standard solutions and impurity solutions at known concentrations for quantification.
-
2. Forced Degradation Studies Protocol
This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products.
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and keep it at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution with an equivalent amount of base before analysis.[12]
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and treat similarly to acid hydrolysis. Neutralize with an equivalent amount of acid before analysis.[12]
-
Neutral Hydrolysis: Dissolve the sample in water and heat under reflux for a specified duration.
-
Oxidative Degradation: Treat a solution of the sample with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.[12]
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period.[11]
-
Photolytic Degradation: Expose the solid drug substance or its solution to UV light (e.g., 254 nm) and/or visible light for a specified duration, as per ICH Q1B guidelines.[13]
For all studies, a control sample (unexposed) should be analyzed concurrently. The extent of degradation should ideally be between 5-20%.[6]
Visualizations
Caption: Workflow for HPLC-based impurity profiling of this compound.
Caption: Logical relationships in forced degradation studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mastelf.com [mastelf.com]
- 5. Pharmaceutical Impurities: Top Four Questions [thermofisher.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ipindexing.com [ipindexing.com]
- 8. clearsynth.com [clearsynth.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jetir.org [jetir.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in Cefetamet pivoxil hydrochloride LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of Cefetamet pivoxil hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2] In the LC-MS analysis of this compound, these effects can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification.[1][3] This interference can compromise the sensitivity, precision, and accuracy of the analytical method.[4]
Q2: What are the common sources of matrix effects in bioanalytical samples like plasma or urine?
A2: The primary sources of matrix effects in biological samples are endogenous components such as phospholipids, salts, and proteins.[2] For drug metabolites, other exogenous compounds and their metabolites can also contribute to matrix interference. Without adequate sample cleanup and chromatographic separation, these components can co-elute with Cefetamet pivoxil and interfere with its ionization in the mass spectrometer source.
Q3: How can I detect the presence of matrix effects in my this compound analysis?
A3: A common method to identify matrix effects is the post-column infusion experiment.[3] In this technique, a constant flow of a standard solution of Cefetamet pivoxil is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma from an untreated subject) is then injected onto the LC system. Any significant dip or rise in the baseline signal at the retention time of Cefetamet pivoxil indicates the presence of ion suppression or enhancement, respectively.[5]
Q4: What are the primary strategies to overcome matrix effects?
A4: The three main strategies to mitigate matrix effects are:
-
Effective Sample Preparation: To remove interfering components from the sample matrix before LC-MS analysis.
-
Optimized Chromatographic Separation: To chromatographically resolve Cefetamet pivoxil from co-eluting matrix components.[6]
-
Use of a Suitable Internal Standard: To compensate for any remaining matrix effects.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on overcoming matrix effects.
Issue 1: Poor Signal Intensity and High Variability in Results
Possible Cause: Significant ion suppression due to matrix effects.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): While a simple and common technique, PPT may not provide sufficient cleanup for complex matrices. If you are using PPT with a solvent like acetonitrile, consider other options for better cleanup.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the aqueous phase to optimize the extraction of Cefetamet pivoxil while leaving interfering components behind.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences.[7] Develop an SPE method using a sorbent that retains Cefetamet pivoxil while allowing matrix components to be washed away. A reversed-phase C18 or a mixed-mode cation exchange sorbent could be a good starting point.
-
-
Optimize Chromatographic Conditions:
-
Increase Chromatographic Resolution: Ensure that Cefetamet pivoxil is well-separated from the void volume where many matrix components elute.[5] Adjust the mobile phase gradient to increase the retention of Cefetamet pivoxil.
-
Use a Different Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.
-
-
Employ a Stable-Isotope Labeled Internal Standard (SIL-IS):
-
A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.[8][9] If a SIL-IS for Cefetamet pivoxil is not commercially available, a structural analog can be used as an alternative, but it may not co-elute and thus may not perfectly mimic the behavior of the analyte.[9]
-
Issue 2: Inconsistent Peak Shapes (e.g., splitting or tailing)
Possible Cause: Co-eluting matrix components interfering with the chromatography or interaction of the analyte with metal surfaces in the LC system.
Troubleshooting Steps:
-
Enhance Sample Cleanup: As with signal suppression, improved sample preparation using LLE or SPE can remove the interfering components causing poor peak shape.
-
Adjust Mobile Phase Composition:
-
pH Modification: Ensure the mobile phase pH is appropriate for the acidic nature of Cefetamet pivoxil to maintain a consistent ionization state and improve peak shape.
-
Additive Concentration: Optimize the concentration of mobile phase additives like formic acid or ammonium formate.
-
-
Consider a Metal-Free LC System: Some compounds, particularly those with chelating properties, can interact with the stainless steel components of standard HPLC systems, leading to poor peak shape.[10] Using a metal-free or bio-inert LC system can mitigate this issue.[10]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for developing an SPE method to extract this compound from plasma.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Cefetamet pivoxil with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Post-Column Infusion to Detect Matrix Effects
This protocol describes how to set up a post-column infusion experiment.
-
Analyte Infusion Setup: Using a syringe pump, continuously infuse a standard solution of Cefetamet pivoxil (e.g., 100 ng/mL in 50:50 acetonitrile:water) into the LC flow path after the analytical column and before the mass spectrometer inlet via a T-fitting.
-
Establish a Stable Baseline: Allow the infusion to proceed until a stable signal for Cefetamet pivoxil is observed in the mass spectrometer.
-
Inject Blank Matrix: Inject a prepared blank matrix sample (e.g., an SPE-extracted plasma sample from a drug-free subject).
-
Monitor Signal: Monitor the signal of Cefetamet pivoxil during the chromatographic run. A decrease in signal indicates ion suppression, while an increase indicates ion enhancement.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Cefetamet Pivoxil Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) (n=6) |
| Protein Precipitation (Acetonitrile) | 85.2 | 45.3 (Suppression) | 12.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 78.9 | 25.1 (Suppression) | 8.2 |
| Solid-Phase Extraction (C18) | 92.5 | 8.7 (Suppression) | 4.1 |
Note: Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100. This data is illustrative and will vary based on the specific experimental conditions.
Visualizations
Experimental Workflow for Overcoming Matrix Effects
Caption: Workflow for identifying and mitigating matrix effects.
Troubleshooting Logic for Ion Suppression
Caption: Decision tree for troubleshooting ion suppression.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. providiongroup.com [providiongroup.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Cross-Reactivity Profile of Cefetamet Pivoxil Hydrochloride with Other Beta-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Cefetamet pivoxil hydrochloride with other beta-lactam antibiotics. Due to a scarcity of direct experimental cross-reactivity studies on this compound, this guide synthesizes information on its chemical structure, data from clinical tolerability studies, and established principles of beta-lactam cross-reactivity. Detailed experimental protocols for assessing cross-reactivity are also provided to facilitate future research in this area.
Introduction to Beta-Lactam Cross-Reactivity
Allergic reactions to beta-lactam antibiotics are a significant clinical concern. These reactions can be broadly categorized into immediate, IgE-mediated hypersensitivities (Type I), and delayed, T-cell-mediated reactions (Type IV)[1]. The cross-reactivity between different beta-lactams is primarily determined by the similarity of their R1 side chains, rather than the shared beta-lactam ring structure[2][3][4]. Antibiotics with identical or structurally similar R1 side chains are more likely to exhibit cross-reactivity[5].
This compound: Structural and Clinical Profile
Cefetamet pivoxil is an oral third-generation cephalosporin. Its active metabolite is Cefetamet. A crucial factor in assessing its potential for cross-reactivity is the structure of its R1 side chain.
Table 1: Structural and Clinical Overview of this compound
| Feature | Description |
| Drug Name | This compound |
| Active Metabolite | Cefetamet |
| Beta-Lactam Class | Third-generation cephalosporin |
| R1 Side Chain | 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl |
| Clinical Tolerability | Generally well-tolerated in clinical trials, with the most common adverse effects being gastrointestinal[6][7]. Premature treatment withdrawal due to adverse events is infrequent[6]. A clinical trial comparing Cefetamet pivoxil to cefdinir for sinusitis showed overall adverse reaction rates of 10.56% for Cefetamet pivoxil, with no serious adverse events reported[8][9]. |
Predicted Cross-Reactivity Based on R1 Side Chain Similarity
Table 2: Comparison of R1 Side Chains and Predicted Cross-Reactivity with Cefetamet
| Beta-Lactam Antibiotic | R1 Side Chain Structure | Structural Similarity to Cefetamet R1 Side Chain | Predicted Cross-Reactivity Potential |
| Cefetamet | 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl | Identical | - |
| Ceftriaxone | 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl | Identical | High |
| Cefotaxime | 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl | Identical | High |
| Ceftizoxime | 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl | Identical | High |
| Cefpodoxime | 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl | Identical | High |
| Cefepime | 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl | Identical | High |
| Amoxicillin | (2R)-2-amino-2-(4-hydroxyphenyl)acetyl | Dissimilar | Low |
| Ampicillin | (2R)-2-amino-2-phenylacetyl | Dissimilar | Low |
| Penicillin G | 2-phenylacetyl | Dissimilar | Low |
| Cefazolin | (1H-tetrazol-1-yl)acetyl | Dissimilar | Low |
| Cefuroxime | 2-furyl-2-(methoxyimino)acetyl | Similar (presence of methoxyimino group) | Moderate |
| Ceftazidime | 2-(2-aminothiazol-4-yl)-2-(((1-carboxy-1-methylethoxy)imino)acetyl) | Similar (aminothiazole ring) | Moderate to High |
| Aztreonam | 2-(2-aminothiazol-4-yl)-2-(((1-carboxy-1-methylethoxy)imino)acetyl) | Similar (aminothiazole ring) | Moderate to High |
Disclaimer: This table is based on structural similarities and general principles of beta-lactam cross-reactivity. Actual cross-reactivity can only be confirmed through experimental testing.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity profile of this compound, the following experimental protocols are recommended.
In Vitro Methods
a) Competitive Immunoassays (e.g., ELISA, RAST Inhibition)
-
Objective: To quantify the ability of Cefetamet to inhibit the binding of IgE antibodies from allergic patients to other beta-lactam-protein conjugates.
-
Methodology:
-
Coat microtiter plates with a beta-lactam-protein conjugate (e.g., amoxicillin-HSA).
-
Incubate patient serum containing specific IgE antibodies with varying concentrations of Cefetamet (the inhibitor).
-
Add the serum-inhibitor mixture to the coated plates.
-
Detect the amount of IgE bound to the plate using an enzyme-labeled anti-human IgE antibody.
-
A reduction in signal in the presence of Cefetamet indicates cross-reactivity. The IC50 (concentration of inhibitor causing 50% inhibition) can be calculated to quantify the cross-reactivity.
-
b) Basophil Activation Test (BAT)
-
Objective: To measure the activation of basophils from allergic patients upon exposure to Cefetamet.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) or use whole blood from a patient with a known beta-lactam allergy.
-
Incubate the cells with various concentrations of Cefetamet and other beta-lactams as controls.
-
Use flow cytometry to measure the expression of basophil activation markers, such as CD63 and CD203c[5][10][11][12].
-
An increase in the percentage of activated basophils compared to the negative control indicates a positive response.
-
c) Lymphocyte Transformation Test (LTT)
-
Objective: To assess T-cell mediated cross-reactivity by measuring the proliferation of lymphocytes from allergic patients in response to Cefetamet.
-
Methodology:
-
Isolate PBMCs from a patient with a history of delayed hypersensitivity to a beta-lactam.
-
Culture the PBMCs in the presence of Cefetamet, other beta-lactams, and positive/negative controls for 5-7 days[13][14].
-
Measure lymphocyte proliferation by methods such as tritiated thymidine incorporation or flow cytometry-based assays (e.g., CFSE dilution).
-
A stimulation index (ratio of proliferation with the drug to proliferation without the drug) is calculated to determine sensitization[3].
-
In Vivo Method
Skin Testing
-
Objective: To assess for the presence of drug-specific IgE on mast cells in the skin.
-
Methodology:
-
Skin Prick Testing (SPT): A drop of the Cefetamet solution (at a non-irritating concentration) is placed on the skin, and the epidermis is pricked[15].
-
Intradermal Testing (IDT): If the SPT is negative, a small amount of a more diluted Cefetamet solution is injected intradermally[15].
-
A positive test is indicated by the formation of a wheal and flare reaction within 15-20 minutes, which is larger than the negative control. Positive (histamine) and negative (saline) controls must be included.
-
Signaling Pathways in Beta-Lactam Allergy
Understanding the underlying signaling pathways is crucial for developing targeted diagnostics and therapeutics.
Caption: IgE-Mediated (Type I) Hypersensitivity Pathway in Beta-Lactam Allergy.
Caption: T-Cell-Mediated (Type IV) Hypersensitivity Pathway in Beta-Lactam Allergy.
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is necessary to evaluate the cross-reactivity of a new beta-lactam antibiotic.
References
- 1. Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nps.org.au [nps.org.au]
- 4. idstewardship.com [idstewardship.com]
- 5. unmc.edu [unmc.edu]
- 6. Literature survey on clinical efficacy and tolerability on cefetamet pivoxil: an analysis of 3,128 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. KEGG DRUG: this compound [kegg.jp]
- 12. aid.org.tr [aid.org.tr]
- 13. Approach to beta-lactam allergy in critical care - EMCrit Project [emcrit.org]
- 14. Cefetamet pivoxil a new oral cephalosporin: clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ferrerpharma.com.au [ferrerpharma.com.au]
A Head-to-Head Comparison: Cefetamet Pivoxil Hydrochloride vs. Amoxicillin-Clavulanate
An objective analysis for researchers and drug development professionals.
In the landscape of oral antibiotics, Cefetamet pivoxil hydrochloride, a third-generation cephalosporin, and the combination of amoxicillin-clavulanate, a penicillin with a β-lactamase inhibitor, are both prominent players in the treatment of various bacterial infections. This guide provides a detailed head-to-head comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Performance Indicators
| Feature | This compound | Amoxicillin-Clavulanate |
| Antibacterial Spectrum | Excellent activity against Enterobacteriaceae, Haemophilus influenzae, Moraxella catarrhalis, and Neisseria gonorrhoeae. Active against β-lactamase producing strains of H. influenzae and M. catarrhalis. Poor activity against penicillin-resistant Streptococcus pneumoniae, staphylococci, and Pseudomonas spp.[1] | Broad activity against many Gram-positive bacteria including methicillin-susceptible Staphylococcus aureus and Streptococcus pneumoniae. Also effective against β-lactamase producing H. influenzae and M. catarrhalis. Weaker activity against many Enterobacteriaceae.[2] |
| Clinical Efficacy | High efficacy in acute exacerbations of chronic bronchitis (AECB) and other respiratory tract infections.[3][4] | Established efficacy in a wide range of infections including respiratory tract infections, sinusitis, and otitis media. |
| Pharmacokinetics | Half-life: ~2.2 hours[1]Oral Bioavailability: ~50% (taken with food)[1] | Half-life (Amoxicillin): ~1.3 hoursHalf-life (Clavulanic acid): ~1.0 hour[5]Oral Bioavailability (Amoxicillin): Variable, but generally well-absorbed. |
| Safety and Tolerability | Generally well-tolerated. The most common adverse effects are gastrointestinal (diarrhea, nausea, vomiting), occurring in less than 10% of patients.[1] | Gastrointestinal side effects, particularly diarrhea, are common and may be more frequent than with cefetamet pivoxil.[3] |
In-Vitro Activity: A Comparative Look at Pathogen Susceptibility
The in-vitro activity of an antibiotic is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, particularly the MIC50 and MIC90 (the concentrations required to inhibit 50% and 90% of isolates, respectively), provide a quantitative measure of this activity.
Table 1: In-Vitro Antibacterial Spectrum
| Pathogen | Cefetamet | Amoxicillin-Clavulanate |
| Streptococcus pneumoniae | Active against penicillin-sensitive strains.[1] | Generally active, including against some penicillin-intermediate strains.[2] |
| Haemophilus influenzae | Highly active, including against β-lactamase producing strains.[1][6] | Active, including against β-lactamase producing strains.[2] |
| Moraxella catarrhalis | Highly active, including against β-lactamase producing strains.[1] | Active, including against β-lactamase producing strains.[2] |
| Enterobacteriaceae | Highly active.[6] | Weaker activity in general.[2] |
| Staphylococcus aureus | Not active.[1] | Active against methicillin-susceptible strains.[2] |
| Pseudomonas aeruginosa | Not active.[6] | Not active.[2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (General Methodology)
The determination of MIC values is typically performed using standardized methods such as broth microdilution or agar dilution as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profiles of Cefetamet pivoxil and amoxicillin-clavulanate influence their dosing regimens and efficacy at the site of infection.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Amoxicillin-Clavulanate |
| Active Moiety | Cefetamet | Amoxicillin and Clavulanic Acid |
| Oral Bioavailability | Approximately 50% when taken with food.[1] | Amoxicillin: Well-absorbed. Clavulanate: Absorption is increased when taken with food.[5] |
| Protein Binding | Cefetamet: ~22%[1] | Amoxicillin: ~18%Clavulanic Acid: ~25%[5] |
| Elimination Half-life | Cefetamet: ~2.2 hours[1] | Amoxicillin: ~1.3 hoursClavulanic Acid: ~1.0 hour[5] |
| Primary Route of Excretion | Renal (unchanged)[1] | Renal (unchanged for amoxicillin; clavulanate is more extensively metabolized)[5] |
Experimental Protocol: Pharmacokinetic Study (General Methodology)
Pharmacokinetic parameters are typically determined through clinical studies involving healthy volunteers or patient populations.
Clinical Efficacy: A Focus on Respiratory Tract Infections
Clinical trials provide the most direct evidence of a drug's effectiveness in treating specific infections. A notable head-to-head comparison was conducted in adults with acute exacerbation of chronic bronchitis (AECB).
Table 3: Clinical and Bacteriological Outcomes in AECB
| Outcome | Cefetamet Pivoxil (500mg bid) | Amoxicillin-Clavulanate (500/125mg tid) |
| Clinical Efficacy | 96% | 92% |
| Bacteriological Response | 89% | 84% |
| Data from an open, comparative, prospective study in 180 adults with AECB treated for 7 days.[7] |
In this study, both drugs demonstrated high efficacy. Cefetamet pivoxil showed a slight advantage in both clinical and bacteriological response rates.[7]
Experimental Protocol: Clinical Trial for AECB (General Methodology)
Clinical trials comparing antibiotics for AECB typically involve the following key elements:
-
Study Design: Randomized, controlled trial. May be open-label or blinded.
-
Patient Population: Adults with a clinical diagnosis of AECB, often with specific inclusion and exclusion criteria (e.g., based on symptoms, smoking history, and lung function).
-
Intervention: Administration of the study drugs at specified doses and durations.
-
Assessments:
-
Clinical Evaluation: Assessment of symptoms (e.g., sputum purulence, dyspnea, sputum volume) at baseline, during, and after treatment.
-
Microbiological Evaluation: Collection of sputum samples for culture and susceptibility testing to identify the causative pathogens and their antibiotic sensitivity.
-
Safety Assessment: Monitoring and recording of any adverse events.
-
-
Endpoints:
-
Primary: Clinical cure or improvement rates at the end of therapy and/or at a follow-up visit.
-
Secondary: Bacteriological eradication rates, incidence of adverse events.
-
Safety and Tolerability
Both Cefetamet pivoxil and amoxicillin-clavulanate are generally considered safe, but their adverse effect profiles differ slightly. In the aforementioned AECB study, gastrointestinal disorders were the most common adverse events for both drugs, with diarrhea occurring nearly twice as often in the amoxicillin-clavulanate group.[7]
Conclusion
This compound and amoxicillin-clavulanate are both effective oral antibiotics with distinct profiles. Cefetamet pivoxil demonstrates enhanced activity against Gram-negative bacteria, particularly Enterobacteriaceae, and may have a more favorable gastrointestinal tolerability profile.[6][7] Amoxicillin-clavulanate maintains a broader spectrum of activity against certain Gram-positive organisms, including methicillin-susceptible Staphylococcus aureus.[2]
The choice between these two agents should be guided by the suspected or confirmed pathogen and its susceptibility profile, local resistance patterns, and the patient's clinical presentation and tolerance. For drug development professionals, the differences in their spectrum of activity and safety profiles may present opportunities for the development of new agents with improved characteristics.
References
- 1. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro potency of amoxycillin-clavulanic acid and four oral agents against recent North American clinical isolates from a global surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amoxicillin/clavulanic acid vs cefetamet pivoxil in the treatment of acute exacerbation of chronic bronchitis (AECB) in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative clinical efficacy of cefetamet pivoxil in lower respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, cefetamet pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cefetamet Pivoxil Hydrochloride: A Comparative Analysis of its Bactericidal and Bacteriostatic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bactericidal versus bacteriostatic properties of Cefetamet pivoxil hydrochloride, a third-generation oral cephalosporin. The information presented is supported by available experimental data to aid in research and development decisions.
This compound is a prodrug that is hydrolyzed in the body to its active form, Cefetamet.[1][2][3] As a member of the cephalosporin class of antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. This inherently classifies Cefetamet as a bactericidal agent.[2]
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Cefetamet exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to these proteins, Cefetamet disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall. This ultimately leads to cell lysis and death.
Caption: Mechanism of Cefetamet's bactericidal action.
Comparative In Vitro Activity: Bactericidal vs. Bacteriostatic Potential
The distinction between bactericidal and bacteriostatic activity is crucial in antibiotic selection. While bactericidal agents actively kill bacteria, bacteriostatic agents inhibit their growth and replication, relying on the host's immune system to clear the infection. This distinction is often quantified by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents visible growth of a microorganism.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.
An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).
While specific MBC data for this compound is not widely available in publicly accessible literature, its known mechanism of action strongly supports its classification as a bactericidal agent. The available MIC data demonstrates its potent inhibitory activity against a range of clinically relevant pathogens.
In Vitro Susceptibility Data for Cefetamet
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cefetamet against key Gram-positive and Gram-negative bacteria. This data is essential for understanding its spectrum of activity.
Table 1: In Vitro Activity of Cefetamet Against Key Respiratory Pathogens
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | - | - | - |
| Haemophilus influenzae | 2,212 | - | ≤2 |
| Moraxella catarrhalis | - | - | 0.39 |
Data compiled from multiple sources.[1][4][5]
Table 2: In Vitro Activity of Cefetamet Against Enterobacteriaceae
| Bacterial Family/Genus | Number of Isolates | % Inhibited at ≤4 mg/L | % Inhibited at ≤8 mg/L |
| Enterobacteriaceae | - | 88.2% | - |
| Vibrionaceae | - | - | 94.5% |
Data from a study on 355 gram-negative rods.[6]
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate determination of an antibiotic's in vitro activity. The following are representative protocols for determining MIC, MBC, and time-kill kinetics, based on established guidelines.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Caption: Experimental workflow for MIC and MBC determination.
Protocol Details:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of Cefetamet. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Cefetamet that completely inhibits visible growth of the organism.
-
MBC Determination: To determine the MBC, subculture a fixed volume (e.g., 10 µL) from each well that shows no visible growth onto an appropriate agar medium. Incubate the agar plates at 35-37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.
Time-Kill Kinetic Assay
This assay provides a dynamic picture of the antimicrobial agent's activity over time.
Protocol Details:
-
Preparation: Prepare flasks containing CAMHB with various concentrations of Cefetamet (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control flask without the antibiotic.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions and plate onto an appropriate agar medium.
-
Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of viable colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each Cefetamet concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
Conclusion
Based on its mechanism of action, this compound is classified as a bactericidal agent. It exhibits potent in vitro activity against a broad spectrum of clinically significant Gram-positive and Gram-negative respiratory pathogens. While direct comparative MBC and time-kill kinetic data are not extensively available in the public domain, the established mode of action through the disruption of bacterial cell wall synthesis provides a strong basis for its bactericidal classification. Further research providing detailed MBC and time-kill curve data would be beneficial to further quantify its bactericidal potency against a wider range of pathogens.
References
- 1. Cefetamet pivoxil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefetamet pivoxil clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antimicrobial activity of cefetamet against clinically isolated microbial strains collected from urban RTI patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antimicrobial activity of cefetamet against fresh clinical isolates of Branhamella catarrhalis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefetamet pivoxil: bacteriostatic and bactericidal activity of the free acid against 355 gram-negative rods - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Cefetamet Pivoxil Hydrochloride: A Cross-Species Analysis
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of Cefetamet Pivoxil Hydrochloride in various species. This guide provides a comparative summary of key pharmacokinetic parameters, detailed experimental methodologies, and a visual representation of the typical experimental workflow.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of cefetamet (the active metabolite of this compound) following oral administration in humans and dogs. These parameters are essential for comparing the absorption, distribution, metabolism, and excretion (ADME) of the drug in different species.
| Pharmacokinetic Parameter | Human | Dog |
| Dose (Oral) | 1000 mg[1] | 125 mg, 250 mg, 500 mg |
| Cmax (Maximum Concentration) | Not explicitly stated in the provided text | 9.25 ± 1.02 µg/mL (125 mg) 9.75 ± 1.77 µg/mL (250 mg) 15.55 ± 6.65 µg/mL (500 mg) |
| Tmax (Time to Maximum Concentration) | ~4.8 hours (with food)[1] | Not explicitly stated in the provided text |
| AUC (Area Under the Curve) | Not explicitly stated in the provided text | 31.90 ± 4.76 mg·h/L (125 mg) 42.69 ± 8.93 mg·h/L (250 mg) 68.72 ± 24.11 mg·h/L (500 mg) |
| t½ (Half-life) | ~2.2 hours[2] | 1.79 ± 0.50 h (125 mg) 1.93 ± 0.65 h (250 mg) 2.02 ± 0.54 h (500 mg) |
| Bioavailability | ~50% (with food)[1][2] | Not explicitly stated in the provided text |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. The following sections outline the typical experimental protocols used in the assessment of this compound pharmacokinetics in humans and dogs.
Human Studies
The pharmacokinetic profile of cefetamet pivoxil in humans has been evaluated in healthy adult volunteers.[1][3][4] A common study design involves the oral administration of a single dose of this compound, typically in tablet form.[1][4] To assess the effect of food on absorption, studies are often conducted under both fasting and fed conditions.[1][3]
Blood samples are collected at predetermined time points over a 24- to 48-hour period following drug administration.[3] Plasma is separated from the blood samples and stored frozen until analysis. The concentration of cefetamet in the plasma is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).[3] Pharmacokinetic parameters are then calculated from the plasma concentration-time data using non-compartmental analysis.
Dog Studies
In a representative study investigating the pharmacokinetics of cefetamet pivoxil in dogs, healthy adult dogs are administered the drug orally. To investigate dose proportionality, different dose levels are typically evaluated.
Similar to human studies, blood samples are collected at various time points after dosing. Plasma is harvested and analyzed for cefetamet concentrations, usually by HPLC. The resulting plasma concentration-time data is then used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of an orally administered drug like this compound.
Caption: Workflow of a comparative pharmacokinetic study.
References
- 1. Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of intravenous cefetamet (Ro 15-8074) and oral cefetamet pivoxil (Ro 15-8075) in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of cefetamet pivoxil (Ro 15-8075) with ascending oral doses in normal healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Cefetamet Pivoxil Hydrochloride in Accordance with ICH Guidelines
This guide provides a detailed comparison of validated analytical methods for the quantification of Cefetamet pivoxil hydrochloride in bulk and pharmaceutical dosage forms, adhering to the International Council for Harmonisation (ICH) guidelines. The information presented is intended for researchers, scientists, and drug development professionals.
This compound, an oral third-generation cephalosporin antibiotic, is used in the treatment of various bacterial infections, including upper and lower respiratory tract infections.[1][2] Ensuring the quality and efficacy of its pharmaceutical formulations necessitates robust and validated analytical methods for its quantification. This guide compares three commonly employed analytical techniques: High-Performance Thin-Layer Chromatography (HPTLC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and UV-Spectrophotometry.
Comparison of Validated Analytical Methods
The following table summarizes the key validation parameters for different analytical methods used for the determination of this compound.
| Parameter | HPTLC Method [3] | RP-HPLC Method [1][2] | UV-Spectrophotometry (Colorimetric Method) [4] | UV-Spectrophotometry (Derivative Method) [4] |
| Principle | Separation on a precoated silica gel 60F254 plate followed by densitometric analysis. | Isocratic reverse-phase chromatography on a C18 column.[1][2] | Reduction of Folin-Ciocalteu reagent by the drug in an alkaline medium to form a blue-colored product. | Measurement of the amplitude of the first derivative spectrum. |
| Detection Wavelength | 236 nm | 251 nm[1][2] | 725 nm | Maxima at 221 nm and minima at 207 nm |
| Linearity Range | 1-5 µ g/spot | 10-50 µg/mL[1][2] | 2-25 µg/mL | 5-40 µg/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was established. | 0.9991[1] | 0.9997 | 0.9990 |
| Accuracy (% Recovery) | Validated, specific values not provided. | 99-100%[1] | >99.0% | >99.0% |
| Precision (%RSD) | Validated, specific values not provided. | <2%[5] | Validated, specific values not provided. | Validated, specific values not provided. |
| Limit of Detection (LOD) | Validated, specific values not provided. | 2.66 µg/mL[1] | Calculated by repeating blank measurements. | Calculated by repeating blank measurements. |
| Limit of Quantification (LOQ) | Validated, specific values not provided. | 8.07 µg/mL[1] | Calculated by repeating blank measurements. | Calculated by repeating blank measurements. |
Experimental Protocols
HPTLC Method
A simple, precise, and accurate HPTLC method has been developed for the estimation of cefetamet in bulk and pharmaceutical dosage forms.[3]
-
Stationary Phase: Precoated silica gel 60F254 TLC plates (10x10 cm, 0.2 mm layer thickness).[3]
-
Mobile Phase: A mixture of chloroform, methanol, and toluene in the ratio of 6:1:3 (v/v/v).[3]
-
Sample Application: Aliquots of a standard solution of cefetamet (100 µg/mL) ranging from 10 to 50 µL were applied to the TLC plate.[3]
-
Development: The plate was developed in a suitable chamber.
-
Detection: The detection of spots was carried out at 236 nm in reflectance mode.[3]
-
Validation: The method was validated for specificity, accuracy, linearity, and precision.[3]
RP-HPLC Method
A cost-effective, simple, precise, robust, and rugged chromatographic method for the estimation of Cefetamet pivoxil in bulk and tablets has been developed and validated.[1][2]
-
Chromatographic System: HPLC instrument with a C18 column (e.g., HYPERSIL C-18) as the stationary phase.[1]
-
Mobile Phase: A mixture of acetonitrile and water in the ratio of 80:20 (v/v), filtered and sonicated before use.[1][2]
-
Flow Rate: 0.5 mL/min.[1]
-
Standard and Sample Preparation: A standard stock solution of 10 mg of the drug in 50 mL of mobile phase is prepared. Working standard solutions are prepared by further dilution to achieve concentrations ranging from 10 to 50 µg/mL. For tablet analysis, a powder equivalent to a certain amount of the drug is dissolved in the mobile phase.[1]
-
Validation: The method was validated for specificity, selectivity, linearity, range, precision (method and intermediate), robustness, ruggedness, detection limit, quantification limit, and drug recovery as per ICH guidelines.[1][2]
UV-Spectrophotometric Methods
Two spectrophotometric methods have been developed for the determination of this compound.[4]
-
Principle: This method is based on the reduction of the phosphomolybdotungstic mixed acid of the Folin-Ciocalteu reagent by Cefetamet pivoxil in the presence of sodium hydroxide, which produces a blue-colored product.[4]
-
Procedure: To different aliquots of the standard drug solution, Folin-Ciocalteu reagent and sodium hydroxide are added. The absorbance of the resulting blue color is measured at 725 nm.[4][6]
-
Linearity: The method is linear in the concentration range of 2 to 25 µg/mL.[4]
-
Principle: This method utilizes the first derivative spectrum of this compound.[4]
-
Procedure: The first derivative spectrum is recorded, and the amplitude is calculated between the maxima at 221 nm and the minima at 207 nm.[4]
-
Linearity: The method obeys Beer's law in the concentration range of 5-40 µg/mL.[4]
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical procedure as per ICH guidelines.
Caption: Workflow for analytical method validation as per ICH guidelines.
References
Safety Operating Guide
Proper Disposal of Cefetamet Pivoxil Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Cefetamet pivoxil hydrochloride, a third-generation cephalosporin antibiotic. Adherence to these procedures is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). Based on the known hazards of this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is required.
-
Lab Coat: To prevent skin contact.
This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
Step 1: Hazardous Waste Determination
The critical first step in the proper disposal of any chemical, including this compound, is to determine if it is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). This determination must be made by the waste generator.
There is no definitive federal listing of this compound as a hazardous waste. Therefore, a characterization based on its properties is required. You must assess if the waste exhibits any of the four characteristics of hazardous waste:
-
Ignitability: Does the waste have a flashpoint of less than 60°C (140°F)? this compound is a solid and is not expected to be ignitable. However, if it is dissolved in a flammable solvent, the solution may be ignitable.
-
Corrosivity: If the waste is aqueous, is the pH less than or equal to 2, or greater than or equal to 12.5? As a hydrochloride salt, an aqueous solution may be acidic. The pH of any waste solution must be tested.
-
Reactivity: Is the waste unstable, does it react violently with water, or generate toxic gases when mixed with water? There is no indication that this compound is reactive.
-
Toxicity: Does the waste contain any of the contaminants listed in 40 CFR 261.24 at or above the specified concentrations? This would require a Toxicity Characteristic Leaching Procedure (TCLP) analysis, which is typically performed by a certified environmental laboratory.
Action Required:
-
Consult your institution's Environmental Health and Safety (EHS) department. They will have established protocols for hazardous waste determination.
-
If your institution's policy or the characteristics of your specific waste stream (e.g., dissolved in a hazardous solvent) deem it hazardous, proceed to the disposal procedures for hazardous waste.
-
If, after a thorough evaluation, the waste is determined to be non-hazardous, proceed to the disposal procedures for non-hazardous pharmaceutical waste.
Step 2: Segregation and Labeling
Proper segregation and labeling of waste are crucial to prevent accidental mixing and to ensure compliant disposal.
-
Hazardous Waste: If determined to be hazardous, the waste must be collected in a designated, leak-proof, and sealed container. The container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and a clear description of its hazards (e.g., "Toxic").
-
Non-Hazardous Waste: If determined to be non-hazardous, it should still be collected in a separate, clearly labeled container to avoid mixing with general laboratory trash. Label the container "Non-Hazardous Pharmaceutical Waste for Incineration" and include the chemical name.
Step 3: On-Site Accumulation and Storage
All waste containers must be kept closed except when adding or removing waste. Store containers in a designated satellite accumulation area or a central accumulation area, in accordance with your facility's procedures and regulatory requirements. Ensure secondary containment is used for liquid waste.
Step 4: Disposal Procedures
The final disposal method depends on the hazardous waste determination made in Step 1.
Disposal of Non-Hazardous this compound Waste
Even if not classified as RCRA hazardous, it is not recommended to dispose of antibiotics in the regular trash or down the drain. The environmental impact of antibiotics necessitates proper disposal to prevent the development of antimicrobial resistance.[1][2]
Recommended Procedure:
-
Place the properly segregated and labeled container of non-hazardous this compound waste in the designated area for collection by your institution's approved waste management vendor.
-
The preferred method of disposal for non-hazardous pharmaceutical waste is incineration at a permitted facility.[1] This ensures the complete destruction of the active pharmaceutical ingredient.
Disposal of Hazardous this compound Waste
If the waste is determined to be hazardous, it must be managed and disposed of in strict accordance with EPA and state regulations.
Mandatory Procedure:
-
Ensure the waste is in a properly labeled and sealed hazardous waste container.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor.
-
The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for appropriate management, which is typically incineration for pharmaceutical waste.
-
Maintain all records of hazardous waste generation, storage, and disposal, including manifests, as required by law.
Summary of Disposal Pathways
| Waste Classification | Recommended Disposal Method | Key Regulatory Considerations |
| Non-Hazardous | Incineration via a licensed waste management vendor | Follow institutional policies and best practices for pharmaceutical waste. |
| Hazardous | Incineration via a licensed hazardous waste contractor | Strict adherence to EPA (40 CFR Part 261) and state hazardous waste regulations. |
Disposal Workflow Diagram
Caption: Disposal decision pathway for this compound.
By following these procedures, you will ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management plan and EHS department for guidance.
References
Essential Safety and Operational Guide for Handling Cefetamet Pivoxil Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cefetamet pivoxil hydrochloride. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double gloving recommended for extended contact). | Provides a barrier against skin contact and absorption. Nitrile gloves are preferred over latex due to better chemical resistance and prevention of latex allergies. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in situations with a risk of splashing. | Protects the eyes and face from dust particles and accidental splashes of solutions containing the compound. |
| Respiratory Protection | A NIOSH-approved N95 or P100 respirator is recommended when handling the powder outside of a containment system. For higher exposure risks or in the absence of adequate engineering controls, a Powered Air-Purifying Respirator (PAPR) should be considered. | Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[1] |
| Protective Clothing | A disposable gown or a dedicated lab coat worn over personal clothing. | Prevents contamination of personal clothing and subsequent skin exposure. |
Standard Operating Procedure for Handling
Experimental Protocol for Weighing and Handling this compound Powder:
-
Preparation:
-
Ensure the work area, typically a chemical fume hood or a balance enclosure, is clean and free of clutter.
-
Verify that the ventilation system is functioning correctly.
-
Assemble all necessary equipment: spatulas, weigh boats, containers, and waste bags.
-
-
Donning PPE:
-
Follow the PPE donning sequence outlined in the workflow diagram below.
-
-
Weighing:
-
Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use a dedicated, clean spatula for transferring the powder.
-
Handle the compound gently to avoid generating airborne dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Post-Handling:
-
Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.
-
Dispose of all contaminated disposable materials in a designated pharmaceutical waste container.
-
Follow the PPE doffing sequence to prevent self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure:
-
Immediately alert others in the vicinity.
-
Evacuate the area of non-essential personnel.
-
Restrict access to the spill area.
-
-
Assess and Prepare:
-
Assess the extent of the spill.
-
Don the appropriate PPE, including respiratory protection.
-
Gather the spill kit containing absorbent materials, waste bags, and cleaning supplies.
-
-
Contain and Clean:
-
For a powder spill, gently cover the area with damp paper towels or absorbent pads to prevent the powder from becoming airborne. Do not use a dry sweeping motion.
-
For a liquid spill, cover with absorbent material, starting from the outside and working inwards.
-
Carefully collect the contaminated materials using a scoop or forceps and place them into a labeled hazardous waste bag.
-
-
Decontaminate:
-
Clean the spill area with a suitable detergent and water.
-
Rinse the area with clean water.
-
Wipe the area dry with clean absorbent materials.
-
-
Dispose:
-
Place all contaminated cleaning materials into the hazardous waste bag.
-
Seal the bag and place it in a second waste bag.
-
Dispose of the waste according to institutional and local regulations for pharmaceutical waste.
-
-
Report:
-
Document the spill and the cleanup procedure according to your institution's policies.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the potential for antimicrobial resistance.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused or Expired Product | Dispose of as non-hazardous pharmaceutical waste.[2][3][4][5] Incineration at a licensed facility is the preferred method to ensure complete destruction of the active pharmaceutical ingredient.[3] Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated, clearly labeled pharmaceutical waste container. These items should be incinerated. |
| Contaminated PPE (e.g., gloves, gown) | Place in a designated pharmaceutical waste container for incineration. |
| Empty Stock Containers | Triple-rinse the container with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The defaced, empty container can then be disposed of in regular trash, unless institutional policy dictates otherwise. |
Note on Occupational Exposure Limits (OELs): A specific Occupational Exposure Limit (OEL) for this compound has not been established. In the absence of a defined OEL, it is recommended to handle this compound with a high degree of caution, utilizing the engineering controls and personal protective equipment outlined in this guide to minimize exposure to the lowest reasonably achievable level. For potent pharmaceutical compounds, a risk-based approach to handling is crucial.[6]
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 3. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
